Pregna-1,4,16-triene-3,20-dione
Description
Structure
3D Structure
Properties
CAS No. |
75863-26-2 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8,10,12,16,18-19H,4-5,7,9,11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 |
InChI Key |
CYHIWWJMJIAQOW-RKFFNLMFSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
1. Foundational & Exploratory
Advanced Profiling and Synthetic Methodologies for Pregna-1,4,16-triene-3,20-dione in Glucocorticoid Development
Executive Summary
Pregna-1,4,16-triene-3,20-dione is a pivotal steroidal intermediate utilized extensively in the pharmaceutical synthesis of highly potent anti-inflammatory and immunosuppressive glucocorticoids. This technical guide elucidates the exact molecular parameters, the structural causality behind its pharmacological utility, and the field-proven biocatalytic workflows required to synthesize this core backbone from phytosterol precursors.
Molecular Architecture and Quantitative Parameters
Pregna-1,4,16-triene-3,20-dione serves as the foundational scaffold for synthesizing advanced halogenated corticosteroids. The1, corresponding to a1[1]. Crystallographic data confirms its 2, which dictates its physical behavior during downstream reactivity[2].
Table 1: Physicochemical Properties of Pregna-1,4,16-triene-3,20-dione
| Property | Value | Rationale / Significance |
| Chemical Name | Pregna-1,4,16-triene-3,20-dione | IUPAC standard nomenclature for the base triene steroid. |
| Molecular Formula | C21H26O2 | Defines the core unhalogenated, unmethylated pregnane skeleton[1]. |
| Molecular Weight | 310.4 g/mol | Essential for stoichiometric calculations in multi-step API synthesis[1]. |
| Exact Mass | 310.1933 g/mol | Utilized for high-resolution mass spectrometry (HRMS) validation[1]. |
| CAS Registry Number | 75863-26-2 | Primary identifier for the un-substituted base compound[1]. |
| Key Structural Motifs | 1,4-diene-3-one; Δ16 double bond | The 1,4-diene enhances receptor affinity; the Δ16 bond enables C16 functionalization. |
Structural Causality in Drug Development
The specific arrangement of double bonds in Pregna-1,4,16-triene-3,20-dione is a prerequisite for modern rational drug design:
-
The 1,4-diene-3-one A-ring: This configuration flattens the A-ring, significantly increasing the binding affinity to the glucocorticoid receptor (GR) compared to standard 4-ene steroids.
-
The Δ16 Double Bond: The presence of the 16-ene double bond provides a highly reactive site for the stereoselective addition of a 16α-methyl or 16β-methyl group. This methylation is a critical causality in drug design: it sterically hinders the compound from binding to the mineralocorticoid receptor, thereby eliminating unwanted sodium-retaining side effects (edema) in patients.
Once the base C21H26O2 scaffold is synthesized, it is frequently converted into highly potent derivatives, such as3, which exhibits massively enhanced anti-inflammatory activity[3].
Biocatalytic Synthesis Workflow
The traditional chemical synthesis of the 1,4-diene system often relies on toxic reagents like selenium dioxide (SeO2), which requires exhaustive downstream purification to meet pharmaceutical safety standards. To circumvent this, modern workflows utilize a combination of chemical and microbiological methods. Specifically, the4[4]. This biocatalytic approach ensures high regioselectivity and eliminates heavy metal contamination.
Figure 1: Biocatalytic synthesis pathway of Pregna-1,4,16-triene-3,20-dione from phytosterols.
Experimental Protocol: Microbiological 1(2)-Dehydrogenation
The following protocol details the self-validating system for the bioconversion of pregna-4,16-diene-3,20-dione into Pregna-1,4,16-triene-3,20-dione utilizing N. simplex[4].
Phase 1: Biocatalyst Preparation
-
Inoculation: Cultivate Nocardioides simplex VKM Ac-2033D in a nutrient broth containing peptone, yeast extract, and glucose at 28°C under continuous agitation (200 rpm).
-
Induction (Causality): Add a sub-lethal concentration of a steroidal inducer (e.g., cortisone) during the early exponential phase. Rationale: This triggers the maximum expression of 3-ketosteroid-Δ1-dehydrogenase (KstD), the specific enzyme required for C1-C2 desaturation.
Phase 2: Substrate Delivery and Bioconversion 3. Substrate Solubilization: Dissolve the precursor, pregna-4,16-diene-3,20-dione, in a water-miscible co-solvent (e.g., ethanol or complexed with cyclodextrins). Rationale: Steroids are highly hydrophobic; proper solubilization is critical to ensure bioavailability to the microbial cells without inducing solvent toxicity. 4. Incubation: Introduce the solubilized substrate into the bioreactor. Maintain pH at 7.0–7.2 and continuous aeration. 5. Validation Checkpoint (In-Process Control): Monitor the bioconversion every 4 hours using High-Performance Liquid Chromatography (HPLC). Rationale: This self-validating step prevents over-oxidation or degradation of the pregnane side chain, terminating the reaction exactly when maximum triene yield is achieved.
Phase 3: Extraction and Analytical Validation 6. Extraction: Quench the reaction and extract the fermentation broth three times with ethyl acetate. Pool the organic layers and evaporate under reduced pressure. 7. Purification: Subject the crude extract to silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the pure Pregna-1,4,16-triene-3,20-dione. 8. Structural Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 310.4[1].
-
1H-NMR Spectroscopy: Verify the presence of the distinct vinylic protons at C1 and C2 (typically appearing as doublets around δ 6.2 and 7.0 ppm), confirming the successful 1(2)-dehydrogenation[4].
References
-
[3] Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- - PubChem. nih.gov. 3
-
[4] Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. researchgate.net. 4
-
[1] 75863-26-2, (8S,9S,10R,13S,14S)-17-acetyl-10,13 ... - Echemi. echemi.com. 1
Sources
An In-Depth Technical Guide to Pregna-1,4,16-triene-3,20-dione and Pregna-1,4-diene-3,20-dione: A Structural and Functional Comparison
Executive Summary
The pregnane scaffold is the foundation for a vast array of biologically active steroids, including progestogens, corticosteroids, and androgens. Seemingly minor modifications to this core structure can induce profound shifts in pharmacological activity. This technical guide provides a detailed comparative analysis of two such pregnane derivatives: Pregna-1,4-diene-3,20-dione and Pregna-1,4,16-triene-3,20-dione. While differing only by the presence of a single double bond at the C16-17 position, their chemical roles and biological implications are starkly divergent. Pregna-1,4-diene-3,20-dione, known as delmadinone, is an active pharmaceutical ingredient with potent antiandrogenic and progestogenic effects.[1][2] Conversely, Pregna-1,4,16-triene-3,20-dione is primarily leveraged as a critical synthetic intermediate in the manufacturing of high-value corticosteroids.[3][4] This guide will dissect their structural nuances, mechanistic differences, and the analytical strategies required to differentiate them, offering field-proven insights for researchers and drug development professionals.
Pregna-1,4-diene-3,20-dione (Delmadinone): The Antiandrogenic Progestin
Pregna-1,4-diene-3,20-dione, more commonly known as delmadinone, is a synthetic steroid recognized for its potent biological activity. While the parent compound itself is not marketed, its C17α-acetate ester, delmadinone acetate (DMA), is a well-established veterinary drug.[1][5]
Chemical Identity and Structure
Delmadinone's structure features the characteristic 1,4-diene-3-one configuration in the A-ring, which is common to many active steroids and influences receptor binding and metabolic stability. The absence of a double bond in the D-ring results in a classic puckered "envelope" conformation.
Caption: Chemical structure of Pregna-1,4-diene-3,20-dione (Delmadinone).
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₈O₂ | PubChem |
| Molar Mass | 312.45 g/mol | PubChem |
| Synonyms | Delmadinone | |
| CAS Number | 15262-77-8 | [6] |
| Appearance | Solid powder | [6] |
Mechanism of Action and Biological Applications
Delmadinone acetate is a potent progestin and antiandrogen.[2] Its therapeutic efficacy, particularly in treating androgen-dependent conditions like benign prostatic hyperplasia (BPH) in canines, stems from a multi-faceted mechanism of action.[1][2]
-
Androgen Receptor (AR) Antagonism: It competitively binds to androgen receptors in target tissues, such as the prostate, blocking the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[1]
-
5α-Reductase Inhibition: The compound inhibits the 5α-reductase enzyme, which is responsible for converting testosterone into DHT. By reducing DHT levels, it mitigates a primary driver of prostate growth.[2]
-
Antigonadotropic Effects: Delmadinone acetate suppresses the release of gonadotropins from the pituitary gland, which in turn leads to decreased testicular production of testosterone.[7]
This combined action makes it highly effective for managing conditions of androgen excess without causing permanent sterilization.[2]
Caption: Mechanism of antiandrogenic action of Delmadinone.
Pregna-1,4,16-triene-3,20-dione: The Corticosteroid Precursor
In stark contrast to delmadinone, Pregna-1,4,16-triene-3,20-dione is not known for its direct biological activity. Instead, its significance lies in its role as a versatile and crucial intermediate in the chemical synthesis of potent corticosteroids.[3][4]
Chemical Identity and Structure
The defining feature of this molecule is the carbon-carbon double bond between positions C16 and C17 in the D-ring. This unsaturation fundamentally alters the geometry of the D-ring, making it more planar compared to the corresponding saturated structure. This planarity is a key structural motif that facilitates subsequent chemical transformations necessary to produce certain classes of corticoids.[8]
Caption: Chemical structure of Pregna-1,4,16-triene-3,20-dione.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₆O₂ | PubChem |
| Molar Mass | 310.43 g/mol | PubChem |
| Synonyms | 1,4,16-Pregnatriene-3,20-dione | [4] |
| CAS Number | 16330-33-9 | PubChem |
| Appearance | Solid | [4] |
Role in Chemical Synthesis
Pregna-1,4,16-triene-3,20-dione is a valuable building block for producing potent anti-inflammatory corticosteroids like dexamethasone and betamethasone.[3][9] The synthesis often starts from readily available materials like soybean phytosterols, which are first converted to androstenedione and then elaborated.[4] The introduction of the C1-2 double bond can be achieved via chemical or microbiological methods, for instance, using the actinobacterium Nocardioides simplex.[3][4]
The C16-17 double bond is strategically important because it:
-
Serves as a handle for introducing key functional groups (e.g., 16-methyl, 17-hydroxyl) that are critical for the high glucocorticoid activity and reduced mineralocorticoid side effects of modern corticosteroids.
-
Influences the stereochemistry of subsequent reactions at C17.
-
Is a feature present in many advanced intermediates en route to final drug products.[10]
The Decisive Impact of C16-C17 Unsaturation: A Comparative Analysis
The presence or absence of the C16-17 double bond is the single structural feature that dictates the divergent paths of these two molecules.
-
Structural and Conformational Impact: The sp² hybridization of carbons 16 and 17 in the triene derivative imposes a planar geometry on the D-ring. In contrast, the sp³ hybridized carbons in delmadinone's D-ring allow for a more flexible, puckered conformation. This geometric difference significantly alters the overall shape of the steroid, which is a primary determinant of how it fits into the ligand-binding pocket of a steroid receptor.[8]
-
Functional Divergence: The structural change directly translates to function. The conformation of delmadinone is amenable to binding with high affinity to the androgen and progesterone receptors. The planar D-ring of the triene, however, is not optimal for this activity. Instead, it is the ideal precursor structure for creating the specific side-chain and substitution patterns found in highly potent corticosteroids. Modifications at the C16 and C17 positions are known to dramatically influence biological activity.[11]
-
Metabolic Stability: The C16-17 double bond can block potential sites of metabolism, such as hydroxylation at C16 or C17, which are common metabolic pathways for steroids.[12] This can increase the metabolic stability of the molecule or redirect metabolism to other parts of the steroid nucleus. Synthetic progestins are often designed with specific substitutions to slow their inactivation and prolong their half-life compared to endogenous progesterone.[13][14]
Experimental Protocols for Characterization and Differentiation
Distinguishing between these two isobaric compounds (differing in mass by only two hydrogen atoms) requires high-resolution analytical techniques. Their identical core structure makes differentiation challenging without leveraging methods that are sensitive to the C16-C17 unsaturation.
Caption: Workflow for the analytical differentiation of steroid isomers.
Protocol: HPLC for Purity Assessment and Separation
This protocol provides a baseline method for separating Pregna-1,4-diene-3,20-dione from Pregna-1,4,16-triene-3,20-dione. The increased planarity and conjugation of the triene may lead to a slightly longer retention time on reversed-phase media compared to the diene.
-
System Preparation:
-
HPLC System: A UHPLC or HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Biphenyl phases can offer unique selectivity for steroid isomers.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve reference standards and samples in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 245 nm.
-
Gradient Elution:
-
0.0 min: 50% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 50% B
-
12.0 min: End of run.
-
-
-
Data Analysis:
-
Identify peaks based on the retention times of the pure reference standards.
-
Quantify using a calibration curve generated from the reference standards. The triene is expected to have a slightly different retention time than the diene.
-
Protocol: NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structural elucidation. The key differences will appear in the signals for the protons and carbons at and near the C16 and C17 positions.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC (proton-carbon correlation) spectra to assign all signals confidently.
-
-
Expected Spectral Differences:
-
Pregna-1,4,16-triene-3,20-dione:
-
¹H NMR: A new signal will appear in the olefinic region (typically δ 5.5-7.0 ppm) corresponding to the proton at C16. The exact chemical shift will depend on the local environment.
-
¹³C NMR: Two new sp² carbon signals will appear in the olefinic region (typically δ 120-150 ppm) for C16 and C17, replacing the sp³ signals seen in the diene. The signal for the C20 ketone will also be shifted due to the adjacent double bond.
-
-
Pregna-1,4-diene-3,20-dione (Delmadinone):
-
¹H NMR: Protons at C16 and C17 will appear in the aliphatic region (typically δ 1.0-2.5 ppm).
-
¹³C NMR: Carbons C16 and C17 will have signals in the aliphatic region (typically δ 20-50 ppm).
-
-
Conclusion
The comparison between Pregna-1,4-diene-3,20-dione and Pregna-1,4,16-triene-3,20-dione serves as a powerful illustration of a core principle in medicinal and synthetic chemistry: subtle structural modifications can lead to dramatic shifts in function. The addition of a single double bond at the C16-17 position deactivates the molecule for hormonal activity but primes it for conversion into life-saving anti-inflammatory drugs. For the researcher, scientist, or drug development professional, this understanding is paramount. It not only informs synthetic strategy but also underscores the necessity of employing precise, high-resolution analytical techniques to confirm structure and ensure the purity and identity of both active pharmaceutical ingredients and their critical intermediates.
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Fotherby, K. (1968). Metabolism of progesterone and synthetic progestational agents. The Journal of Reproduction and Fertility. Supplement, 5, 51-68. Link
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Huy, L. D., et al. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Synthesis, 21. Link
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National Institutes of Health. (2019). STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY. WIREs Forensic Science, 1(6), e1351. Link
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ResearchGate. (2020). Metabolic Effects of Contraceptive Steroids. Link
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Kuhl, H. (2011). Pharmacology of progestogens. Journal für Reproduktionsmedizin und Endokrinologie, 8(1), 157-176. Link
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Unveiling the Metabolic Architecture of 16-Dehydroprogesterone Derivatives: A Technical Guide for Drug Development
Target Audience: Research Scientists, Metabolic Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
16-Dehydroprogesterone (16-DHP) is a highly reactive C21 steroidal intermediate characterized by a critical C16-C17 double bond. While its primary biological significance lies in its role as a progestogen, its true value to the pharmaceutical industry is its versatility as a precursor for the semi-synthesis of potent corticosteroids, contraceptives, and anti-inflammatory active pharmaceutical ingredients (APIs)[1]. This whitepaper synthesizes the latest mechanistic data on the mammalian cytochrome P450 (CYP450) metabolism and microbial biotransformation of 16-DHP derivatives, providing field-proven, self-validating protocols for metabolic engineering and biochemical assays.
Structural Dynamics: The Catalytic Influence of the C16-C17 Alkene
The metabolic fate of 16-DHP diverges significantly from standard saturated pregnane rings (like progesterone) due to the π -electron cloud of the C16-C17 double bond. In biological systems, this unsaturation alters the transition state geometry within enzyme active sites.
In standard steroidogenesis, enzymes typically hydroxylate specific carbon centers. However, the introduction of the alkene at C16 forces mammalian and microbial enzymes to adapt, leading to novel epoxidation reactions, stereospecific hydroxylations, or targeted reductions[2][3]. Understanding these structural causalities is the first step in rationally designing drug synthesis pathways.
Mammalian Cytochrome P450-Mediated Metabolism
In human endocrinology, the metabolism of 16-DHP derivatives provides a fascinating window into the plasticity of CYP450 enzymes—specifically CYP17A1 (steroid 17-hydroxylase/17,20-lyase) and CYP21A2 (steroid 21-hydroxylase)[2][4].
-
CYP17A1 Pathway: Normally, CYP17A1 16 α -hydroxylates progesterone. However, when presented with 16-DHP, the enzyme catalyzes a novel 16 α ,17-epoxidation alongside 21-hydroxylation in a nearly 1:1 ratio[2]. The causality here is steric: the planar nature of the C16-C17 bond allows the heme-activated oxygen to attack the π -bond directly, forming an epoxide rather than extracting a proton.
-
CYP21A2 Pathway: In contrast, CYP21A2 maintains its primary function, converting 16-DHP almost exclusively to the 21-hydroxylated product, with only trace amounts of epoxide formation[4].
CYP17A1 and CYP21A2 mediated metabolic divergence of 16-dehydroprogesterone.
Microbial Biotransformation & Industrial Synthesis
Because chemical synthesis of 16-DHP from precursors like diosgenin often requires toxic heavy metals (e.g., Cr(VI) oxidants), the pharmaceutical industry is aggressively pivoting to microbial biotransformation[5].
Rational Metabolic Engineering in Mycolicibacterium sp.
Recent breakthroughs have utilized engineered Mycolicibacterium sp. HK-90 to synthesize 16-DHP directly from diosgenin. The engineering logic relies on blocking downstream degradation:
-
Knockout of kstD and kshA: Prevents the degradation of the steroid core (blocking Δ1 -dehydrogenation and 9 α -hydroxylation)[5].
-
Inactivation of BV-2539: This Baeyer–Villiger monooxygenase is responsible for C21-to-C19 conversion. Knocking it out completely abolishes the production of 4-androstenedione (4-AD), forcing the metabolic flux to pool at 16-DHP[5].
Fungal and Anaerobic Metabolism
Other microorganisms process 16-DHP differently:
-
Mucor piriformis : Hydroxylates 16-DHP stereospecifically to yield 7 α ,14 α -dihydroxypregna-4,16-dien-3,20-dione as the major metabolite[6].
-
Eubacterium sp. strain 144 : An intestinal anaerobe that utilizes a specific 16-dehydroprogesterone reductase (16-DHPR) to reduce the Δ16−17 double bond. Interestingly, this enzyme strictly requires methyl viologen as an electron carrier and is driven by pyruvate or sodium dithionite, rejecting standard NADH/NADPH donors[3].
Quantitative Metabolic Yields
Table 1: Comparative Yields of 16-DHP Metabolic Pathways
| Biological/Chemical System | Substrate | Major Product(s) | Yield / Ratio | Ref |
| Engineered Mycolicibacterium sp. HK-90 | Diosgenin (50 g/L) | 16-Dehydroprogesterone | 33.80 g/L (89.7% molar yield) | [5] |
| Human CYP17A1 (Wild-Type) | 16-DHP | 16 α ,17-epoxyprogesterone : 21-OH-16-DHP | ~1:1 ratio | [2] |
| Human CYP17A1 (A105L Mutant) | 16-DHP | 16 α ,17-epoxyprogesterone : 21-OH-16-DHP | 1:5 ratio | [2] |
| Mucor piriformis | 16-DHP | 7 α ,14 α -dihydroxypregna-4,16-dien-3,20-dione | 78% yield | [6] |
| Mn(III) Catalyst / PhSiH 3 / O 2 | 16-DHP | 17 α -hydroxyprogesterone | 85% yield | [7] |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems .
Protocol A: In Vitro CYP450 Epoxidation Assay (Self-Validating)
Objective: To quantify the epoxidation vs. hydroxylation ratio of 16-DHP by recombinant human CYP17A1, while definitively ruling out non-enzymatic auto-oxidation.
Causality & Validation Logic: If epoxidation is strictly heme-mediated, the addition of Reactive Oxygen Species (ROS) scavengers will not alter the product ratio. Conversely, using an active-site mutant (CYP17A1 A105L) reduces the active site volume, sterically hindering 16 α -attack and predictably shifting the ratio toward 21-hydroxylation[2]. This dual-control isolates true enzymatic activity.
Step-by-Step Methodology:
-
Microsome Preparation: Express wild-type CYP17A1, A105L mutant, and P450 oxidoreductase (POR) in Saccharomyces cerevisiae. (Yeast is chosen because it lacks endogenous steroidogenic P450s, ensuring a zero-background baseline).
-
Reaction Assembly: In a 0.5 mL reaction volume (50 mM potassium phosphate buffer, pH 7.4), add 50 μ M of 16-DHP (Compound 1) and 50 pmol of recombinant CYP17A1.
-
Internal Control Spiking: In parallel "Control" tubes, add 1000 U/mL catalase and 100 U/mL superoxide dismutase (SOD)[4].
-
Initiation: Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: After 30 minutes, quench the reaction by adding 1 mL of ice-cold ethyl acetate. (Ethyl acetate instantly denatures the proteins and efficiently partitions the hydrophobic steroids into the organic phase).
-
Extraction & LC-MS/MS: Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes. Extract the organic layer, evaporate under N 2 gas, and reconstitute in 50% methanol for LC-MS/MS quantification.
Self-validating experimental workflow for in vitro CYP450 epoxidation assays.
Protocol B: Scale-Up Microbial Fermentation of 16-DHP
Objective: High-yield conversion of diosgenin to 16-DHP using engineered Mycolicibacterium sp. HK-90 (mHust-C21).
Step-by-Step Methodology:
-
Seed Culture: Inoculate primary seeds in YT medium supplemented with 0.05% Tween-80. Incubate at 30°C, 200 rpm for 48 hours[5]. (Causality: Tween-80 acts as a surfactant, increasing the permeability of the mycobacterial cell wall to highly hydrophobic sterols).
-
Fermentation Matrix: Prepare 2L flasks containing 500 mL YT medium, 0.05% Tween-80, and 30 g/L diosgenin.
-
Phase-Transfer Catalysis: Add 6% HP- β -CD (hydroxypropyl-beta-cyclodextrin) to the matrix[5]. (Causality: Diosgenin is practically insoluble in water. HP- β -CD forms inclusion complexes with the steroid, acting as a phase-transfer catalyst to massively increase bioavailability to the microbes).
-
Inoculation & Monitoring: Inoculate with 5% secondary seed culture. Monitor metabolic activity via periodic sampling and HPLC analysis until maximum 16-DHP accumulation is achieved.
Translational Applications in Drug Development
The metabolic pathways of 16-DHP are not just academic curiosities; they have direct clinical and commercial applications.
Contraceptives and Progestins: 16-DHP is a direct precursor to 17 α -hydroxyprogesterone, a vital synthetic replacement for natural progesterone (which lacks oral efficacy due to rapid hepatic metabolism)[7]. By utilizing a biomimetic Mn(III) catalyst, phenylsilane, and dioxygen, chemists can mimic the CYP450 side-chain cleavage, achieving a direct, one-step conversion of the α , β -unsaturated ketone of 16-DHP into 17 α -hydroxyprogesterone with an 85% yield[7].
Reproductive Endocrinology: Metabolomic profiling has identified 16-DHP as a key constituent in human follicular fluid (FF). In poor ovarian responders undergoing IVF, the FF metabolome—rich in hormones like 16-DHP, 17-hydroxyprogesterone, and androstenedione—provides a biochemical window into oocyte growth, differentiation, and subsequent fertilization potential[8].
References
-
Efficient Microbial Synthesis of Key C21 Steroid 16-Dehydroprogesterone from Diosgenin by Engineered Mycolicibacterium sp. HK-90 Source: acs.org URL:[Link]
- -hydroxy esters using Mn(III)
-
Epoxidation Activities of Human Cytochromes P450c17 and P450c21 Source: acs.org URL:[Link]
-
Characteristics of 16-dehydroprogesterone reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144 Source: nih.gov URL:[Link]
-
Dehydroepiandrosterone supplementation and the impact of follicular fluid metabolome and cytokinome profiles in poor ovarian responders Source: nih.gov URL:[Link]
-
Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC Source: nih.gov URL:[Link]
-
Biotransformation of Steroids Using Different Microorganisms Source: intechopen.com URL:[Link]
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An In-Depth Technical Guide to the Chemical Stability of Conjugated Dienone Steroid Intermediates
Foreword: Navigating the Inherent Reactivity of Dienone Steroids
Conjugated dienone steroid intermediates are pivotal scaffolds in the synthesis of a vast array of pharmaceutical agents, from corticosteroids to hormonal therapies. Their unique electronic structure, characterized by a delocalized π-system across the A-ring, imparts the desired biological activity. However, this very feature also renders them susceptible to a variety of degradation pathways, posing significant challenges during synthesis, formulation, and storage. This guide provides a comprehensive exploration of the chemical stability of these vital intermediates. We will delve into the mechanistic underpinnings of their degradation, present robust analytical methodologies for their characterization, and offer insights into strategies for their stabilization. Our approach is grounded in the principles of causality, ensuring that every experimental choice and analytical interpretation is scientifically justified.
The Chemical Landscape of Conjugated Dienone Steroids: A Double-Edged Sword
The stability of conjugated dienes is inherently greater than their non-conjugated counterparts due to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule.[1][2] However, in the context of the rigid, polycyclic steroid nucleus, this electronic arrangement creates reactive centers prone to degradation under various environmental and process-related stresses. Understanding these vulnerabilities is the first step toward mitigating them.
The primary factors influencing the stability of conjugated dienone steroid intermediates include:
-
pH: The presence of acidic or basic conditions can catalyze hydrolytic reactions and rearrangements.[3][4]
-
Light: The conjugated system readily absorbs UV radiation, leading to photochemical degradation pathways.[5][6]
-
Temperature: Elevated temperatures can accelerate the rates of various degradation reactions.[4][7]
-
Oxidizing Agents: The electron-rich dienone system is susceptible to oxidation, leading to a variety of degradation products.[8][9]
-
Formulation Excipients: Interactions with other components in a formulation can catalyze degradation.[10]
Major Degradation Pathways of Conjugated Dienone Steroid Intermediates
A thorough understanding of the degradation pathways is crucial for the development of stable formulations and accurate analytical methods. The following sections detail the most common degradation mechanisms.
Acid-Catalyzed Rearrangements: The Mattox Rearrangement
Corticosteroids possessing a 1,3-dihydroxyacetone side chain are particularly susceptible to an acid-catalyzed β-elimination of water, a process known as the Mattox rearrangement.[11][12] This reaction leads to the formation of enol aldehyde isomers, which can exist as E- and Z-isomers.[13]
The generalized mechanism proceeds as follows:
-
Protonation of the 17-hydroxyl group.
-
Elimination of water to form a carbocation intermediate.
-
Rearrangement to form the more stable conjugated enol aldehyde.
Interestingly, a variation of the Mattox rearrangement has been observed under alkaline conditions for 17,21-diesters of these corticosteroids.[14]
Photochemical Degradation: A-Ring Aromatization and Rearrangements
Exposure to light, particularly UV radiation, can induce complex photochemical reactions in conjugated dienone steroids. One significant pathway is the aromatization of the A-ring, which can lead to the formation of estrogenic compounds.[5] This process has been observed for dienogest, a dienone progestin.[5] The photolysis of dienogest can also lead to the formation of photohydrates, which can revert to the parent compound in the absence of light, increasing its environmental persistence.[5]
Furthermore, aqueous photolysis can induce novel rearrangements, leading to phenolic products with altered ring systems, which may still possess biological activity.[6]
Oxidative Degradation
The dienone system and other functionalities on the steroid nucleus are susceptible to oxidation. For corticosteroids with a 20-keto-21-hydroxyl side chain, a major oxidative degradation pathway leads to the formation of a 21-dehydro steroid, which can be further degraded to a 17-carboxylic acid derivative.[3][8] The presence of an 11-keto group can influence the rate of rearrangement reactions.[15]
Hydrolytic Degradation
Under both acidic and basic conditions, ester functionalities on the steroid intermediate can be hydrolyzed. For instance, 17,21-diesters can undergo hydrolysis, which can then be followed by other degradation pathways like the Mattox rearrangement.[8][14] The pH of the medium plays a critical role in the rate of hydrolysis.[3]
Methodologies for Stability Assessment: A Self-Validating Approach
A robust assessment of the chemical stability of conjugated dienone steroid intermediates requires a systematic approach, typically involving forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][16][17] These studies also help in developing and validating stability-indicating analytical methods.[18][19]
Table 1: Recommended Conditions for Forced Degradation Studies of Conjugated Dienone Steroid Intermediates (Based on ICH Q1A(R2)) [7][16]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Mattox rearrangement, hydrolysis of esters |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Hydrolysis of esters, variation of Mattox rearrangement |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the dienone system and side chains |
| Thermal Degradation | 60-80°C (solid or solution) | Acceleration of various degradation reactions |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photochemical rearrangements, A-ring aromatization |
Experimental Protocol: Forced Degradation of a Dienone Steroid Intermediate
-
Preparation of Stock Solution: Prepare a stock solution of the steroid intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the intermediate at 80°C for 48 hours. Also, reflux a solution of the intermediate for 24 hours.
-
Photostability: Expose a solution of the intermediate to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.
Stability-Indicating Analytical Methods
The cornerstone of any stability study is a validated analytical method that can separate the parent drug from its degradation products and allow for their quantification. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[2][20][21][22]
Table 2: Typical UPLC-MS/MS Parameters for Steroid Intermediate Analysis
| Parameter | Typical Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good separation of steroids with varying polarities. |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid | Formic acid aids in the protonation of analytes for positive ion mode ESI. |
| Gradient | A gradient from low to high organic phase concentration | Elutes a wide range of compounds with different polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for small particle size columns, providing high resolution. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Steroids readily form [M+H]⁺ ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Protocol: UPLC-MS/MS Analysis of Stressed Samples
-
Sample Preparation: Dilute the stressed and control samples to a final concentration of approximately 10-100 ng/mL in the initial mobile phase.
-
Chromatographic Separation:
-
Inject 5 µL of the sample onto the UPLC system.
-
Use a gradient elution program, for example: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B.
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to operate in positive ESI mode.
-
For each potential degradation product, determine the precursor ion (e.g., [M+H]⁺) and select 2-3 characteristic product ions for MRM transitions.
-
Optimize cone voltage and collision energy for each transition.
-
-
Data Analysis:
-
Identify degradation products by comparing the chromatograms of stressed samples with the control.
-
Quantify the amount of parent drug remaining and the amount of each degradation product formed.
-
Propose structures for unknown degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Structural Influences on Stability
The stability of a conjugated dienone steroid intermediate is not solely dependent on the dienone system itself but is also influenced by the nature and stereochemistry of substituents on the steroid nucleus.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups near the dienone system can affect its reactivity. For example, an 11-keto group has been shown to slow down the dienone-phenol rearrangement.[15]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reagents, thereby slowing down degradation reactions.
-
Side Chain Structure: As discussed with the Mattox rearrangement, the nature of the side chain at C-17 is a critical determinant of stability.[11][12][13]
-
Unsaturation: The presence and position of additional double bonds in the steroid nucleus can influence the overall electronic properties and stability of the molecule.[23]
Strategies for Enhancing Stability
Improving the stability of conjugated dienone steroid intermediates is a key objective in drug development. Several strategies can be employed:
-
pH Control: Formulating the intermediate in a buffered solution at a pH where it exhibits maximum stability is a fundamental approach.[4][24]
-
Use of Antioxidants: For intermediates susceptible to oxidation, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be effective.[10][25] The choice of antioxidant depends on the formulation (aqueous or non-aqueous) and the specific degradation pathway.[25]
-
Protection from Light: Storing the intermediate in light-resistant containers is essential to prevent photochemical degradation.[4]
-
Formulation Design:
-
Chemical Modification: In some cases, labile functional groups can be protected during synthesis and deprotected at a later stage.
Conclusion: A Proactive Approach to Stability
The chemical stability of conjugated dienone steroid intermediates is a multifaceted challenge that requires a deep understanding of their inherent reactivity and a systematic approach to its characterization and mitigation. By elucidating the degradation pathways, employing robust analytical methodologies, and implementing informed stabilization strategies, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from these essential intermediates. A proactive, knowledge-driven approach to stability is not merely a regulatory requirement but a cornerstone of sound scientific practice in pharmaceutical development.
References
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A variation of Mattox rearrangement mechanism under alkaline condition. (2025). ResearchGate. Retrieved from [Link]
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Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration. (2017). PubMed. Retrieved from [Link]
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A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. (n.d.). Academia.edu. Retrieved from [Link]
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A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. (2009). PubMed. Retrieved from [Link]
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A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone. (n.d.). Ovid. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
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Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution. (n.d.). Sci-Hub. Retrieved from [Link]
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Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency. (n.d.). Archives of Endocrinology and Metabolism. Retrieved from [Link]
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[Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency]. (2008). PubMed. Retrieved from [Link]
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A novel approach to serum multi-steroid profiling using ultra high-performance liquid chromatography-tandem mass spectrometry with post column infusion ammonium fluoride. (2021). Endocrine Abstracts. Retrieved from [Link]
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Multi-steroid profiling by UHPLC-MS/MS with post- column infusion of ammonium fluoride. (2022). Pure. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Comparison of modified-release hydrocortisone capsules versus prednisolone in the treatment of congenital adrenal hyperplasia in. (n.d.). Endocrine Connections. Retrieved from [Link]
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Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids. (2019). PMC. Retrieved from [Link]
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Prednisolone vs. Hydrocortisone: Unpacking the Differences in Steroid Therapy. (2026). Oreate AI. Retrieved from [Link]
-
Studies of the slowing of the dienone-phenol rearrangement of a steroidal 1,4-dien-3-one by the introduction of an 11-keto group. (1989). PubMed. Retrieved from [Link]
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Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacology of corticosteroids. (2023). Deranged Physiology. Retrieved from [Link]
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Switching between oral prednisolone and IV hydrocortisone. (2023). Specialist Pharmacy Service. Retrieved from [Link]
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Topically used corticosteroids: What is the big picture of drug product degradation?. (2018). DSpace. Retrieved from [Link]
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Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. (n.d.). PubMed. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). American Pharmaceutical Review. Retrieved from [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR. Retrieved from [Link]
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Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]
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3: Various trienone (top) and dienone (bottom) steroids examined for... (n.d.). ResearchGate. Retrieved from [Link]
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Corticosteroids-Mechanisms of Action in Health and Disease. (n.d.). PMC. Retrieved from [Link]
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Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Retrieved from [Link]
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14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. (2023). OpenStax. Retrieved from [Link]
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Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. (2019). PubMed. Retrieved from [Link]
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(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. Retrieved from [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Retrieved from [Link]
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Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. (2011). MDPI. Retrieved from [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Retrieved from [Link]
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Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]
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Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024). PMC. Retrieved from [Link]
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Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria. (1990). PubMed. Retrieved from [Link]
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Steroids containing ring A aromatic. Part XI. Mechanism of the dienol–benzene rearrangement. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
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Photochemical reaction of bridged cyclohepta-3,5-dienone systems. (1972). R Discovery. Retrieved from [Link]
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Dienone–phenol type rearrangements. Part IV. 2-Hydroxy-3-oxo-Δ4-steroids. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
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Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. (2025). Beilstein Journals. Retrieved from [Link]
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Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
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(PDF) Photocatalytic degradation of steroid hormone micropollutants by TiO2-coated polyethersulfone membranes in a continuous flow-through process. (2022). ResearchGate. Retrieved from [Link]
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2.[1][2][3] Methodological & Application
Application Note: Chemo-Enzymatic Synthesis of Pregna-1,4,16-triene-3,20-dione from Soybean Phytosterols
Target Audience: Synthetic Chemists, Process Engineers, and API Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Context & Mechanistic Rationale
Pregna-1,4,16-triene-3,20-dione (PTD) is a highly valuable steroidal intermediate required for the downstream synthesis of potent, halogenated active pharmaceutical ingredients (APIs) such as dexamethasone, betamethasone, and prednisolone. Historically, the total chemical synthesis of the 1,4-diene-3-one system and the pregnane side chain suffered from poor atom economy, toxic byproducts, and low regioselectivity.
As detailed in recent advancements by [1], transitioning to a chemo-enzymatic framework utilizing abundant soybean phytosterols resolves these bottlenecks. This guide outlines a hybrid synthetic route that merges the precision of microbial biotransformation with the scalability of classical organic side-chain construction.
Causality in Synthetic Design (The "Why")
-
Substrate Selection: Soybean deodorizer distillate sludge provides a low-cost, high-volume source of phytosterols.
-
Microbial Side-Chain Cleavage: Chemical degradation of the aliphatic phytosterol side chain is highly unselective. By deploying Mycobacterium sp., we hijack the pathogen's natural sterol degradation pathway to selectively cleave the side chain, yielding Androst-4-ene-3,17-dione (AD) while preserving the steroid nucleus.
-
Cyanohydrin Method: To construct the C20 ketone of the pregnane side chain, the cyanohydrin method is preferred over Wittig olefination due to its superior scalability. The α,β-unsaturated nature of the 3-ketone in AD kinetically favors nucleophilic attack at the non-conjugated 17-ketone, allowing selective functionalization without requiring complex protecting group strategies.
-
Microbial 1(2)-Dehydrogenation: Chemical introduction of the Δ1(2) double bond traditionally requires Selenium Dioxide (SeO2)—a highly toxic reagent that complicates downstream API purification. Substituting SeO2 with the actinobacterium Nocardioides simplex VKM Ac-2033D provides near-quantitative, regioselective dehydrogenation under mild aqueous conditions.
Pathway & Workflow Visualizations
Caption: Chemo-enzymatic synthesis pathway of Pregna-1,4,16-triene-3,20-dione from soybean phytosterols.
Caption: Workflow of the cyanohydrin method for pregnane side chain construction at the C17 position.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that causality and reaction progression can be analytically verified before proceeding to the next stage.
Protocol A: Biocatalytic Cleavage to Androst-4-ene-3,17-dione (AD)
-
Preparation: Suspend the soybean phytosterol mixture (5 g/L) in a bioreactor containing a sterilized mineral salt medium supplemented with 1% Tween-80 to increase substrate bioavailability.
-
Inoculation: Inoculate the reactor with a pre-cultured seed of Mycobacterium sp.
-
Fermentation: Maintain the bioreactor at 30°C with an aeration rate of 1.0 vvm and agitation at 300 rpm.
-
IPC (Self-Validation): Sample the broth every 12 hours. Extract with ethyl acetate and analyze via HPLC-UV (254 nm). The reaction is deemed complete when the lipophilic phytosterol peak is entirely depleted and the AD peak plateaus (typically 72–96 hours).
-
Recovery: Extract the whole broth with ethyl acetate, concentrate the organic layer under reduced pressure, and crystallize the crude AD from methanol.
Protocol B: Cyanohydrin Method & Δ16 Formation
-
Cyanidation: Dissolve AD in a mixture of methanol and glacial acetic acid. Cool the reactor to 0°C. Dropwise, add an aqueous solution of Potassium Cyanide (KCN). Stir for 4 hours.
-
IPC (Self-Validation): Analyze the intermediate via FT-IR. The appearance of a sharp nitrile (-C≡N) stretch at ~2230 cm⁻¹ and the shift of the C17 carbonyl stretch confirms successful 17-cyanohydrin formation.
-
Grignard Addition: Dissolve the dried cyanohydrin intermediate in anhydrous THF under a nitrogen atmosphere. Cool to -10°C and slowly add Methylmagnesium bromide (MeMgBr) (3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis & Dehydration: Quench the reaction carefully with saturated aqueous NH₄Cl to hydrolyze the imine intermediate into the C20 ketone. To introduce the Δ16 double bond, treat the resulting 17α-hydroxypregnane derivative with thionyl chloride (SOCl₂) in pyridine at 0°C.
-
IPC (Self-Validation): TLC (Hexane:EtOAc 7:3) will show the disappearance of the saturated precursor. FT-IR will confirm the loss of the -OH stretch (~3300 cm⁻¹) and the presence of the C20 carbonyl (~1700 cm⁻¹).
Protocol C: Microbial 1(2)-Dehydrogenation
-
Biocatalyst Preparation: Cultivate Nocardioides simplex VKM Ac-2033D in a nutrient broth until the optical density (OD₆₀₀) reaches 2.0.
-
Biotransformation: Dissolve the pregna-4,16-diene-3,20-dione precursor in a minimal volume of DMF (final concentration <2% v/v to avoid cellular toxicity) and add it to the active culture.
-
Incubation: Incubate at 28°C for 24–48 hours with continuous shaking (200 rpm).
-
IPC (Self-Validation): Monitor via UV-Vis spectroscopy. The reaction is complete when the absorption maximum shifts from ~240 nm (characteristic of the 4-ene-3-one system) to ~244 nm with a distinct spectral shoulder, indicating the fully conjugated 1,4-diene-3-one system.
-
Structural Validation: Crystallographic validation of the final PTD product should confirm the planarity of Ring A, with characteristic C1=C2 and C4=C5 bond lengths of 1.326 Å and 1.332 Å, respectively, as established by [2].
Quantitative Data Presentation
The decision to utilize a biocatalytic approach for the final dehydrogenation step is supported by the comparative data in Table 1, which highlights the operational and environmental superiority of N. simplex over traditional chemical oxidation.
Table 1: Comparative Analysis of 1(2)-Dehydrogenation Strategies
| Parameter | Chemical Dehydrogenation | Microbiological Dehydrogenation |
| Reagent / Biocatalyst | Selenium Dioxide (SeO2) | Nocardioides simplex VKM Ac-2033D |
| Reaction Conditions | Reflux in t-butanol, 18h | Aqueous medium, 28°C, 24-48h |
| Molar Yield | 60 - 70% | > 85% |
| Regioselectivity | Moderate (prone to over-oxidation) | Excellent (highly specific to Δ1) |
| Environmental Impact | High toxicity, heavy metal waste | Eco-friendly, biodegradable waste |
| Downstream Processing | Complex (requires rigorous Se removal) | Straightforward (solvent extraction) |
References
-
Huy, L. D., Savinova, T. S., Kazantsev, A. V., Fokina, V. V., & Donova, M. V. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Chemistry, 28.[Link]
-
Wang, N.-Q., & Wang, T.-J. (2007). Pregna-1,4,16-triene-3,20-dione. Acta Crystallographica Section E Structure Reports Online, 63(8), o3659.[Link]
-
Savinova, T. S., et al. (2012). Extraction of a mixture of phytosterols from soybean processing by-product and its use in the manufacture of 9α-hydroxyandrost-4-en-3,17-dione. Pharmaceutical Chemistry Journal, 46(3), 181-184.[Link]
Application Notes and Protocols for the Microbial Dehydrogenation of Pregna-4,16-diene-3,20-dione to Pregna-1,4,16-triene-3,20-dione
Introduction: The Strategic Importance of Δ1-Dehydrogenation in Steroid Synthesis
The introduction of a double bond at the C1-C2 position (Δ1-dehydrogenation) of the steroid nucleus is a pivotal transformation in the synthesis of numerous potent corticosteroids, which possess enhanced anti-inflammatory and glucocorticoid activities with reduced mineralocorticoid side effects.[1] The target of this protocol, Pregna-1,4,16-triene-3,20-dione, is a valuable intermediate in the production of these advanced therapeutics.[2][3] While chemical methods for this transformation exist, they often require harsh reagents and can lack the high regio- and stereospecificity inherent to enzymatic processes.[4]
Microbial biotransformation offers an elegant and efficient alternative, leveraging the catalytic prowess of whole-cell biocatalysts or their isolated enzymes.[5][6] Organisms such as Nocardioides simplex (formerly Arthrobacter simplex), Nocardia corallina, and Bacillus sphaericus have been extensively documented for their potent 3-ketosteroid-Δ1-dehydrogenase (KSTD) activity, the enzyme responsible for this specific dehydrogenation.[2][7][8][9][10][11] This enzyme facilitates the trans-axial abstraction of the 1α and 2β hydrogens, a reaction that is challenging to replicate with conventional chemical methods.[12][13]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize the microbial Δ1-dehydrogenation of Pregna-4,16-diene-3,20-dione. We will delve into the selection and cultivation of suitable microorganisms, detailed protocols for the biotransformation process, and robust analytical methods for monitoring and validation.
Biochemical Pathway and Rationale
The core of this biotransformation is the enzymatic activity of 3-ketosteroid-Δ1-dehydrogenase (KSTD). This flavin adenine dinucleotide (FAD)-dependent enzyme catalyzes the introduction of a double bond between the C1 and C2 carbons of the steroid's A-ring.
Caption: Biochemical pathway of Δ1-dehydrogenation.
The reaction mechanism is initiated by the abstraction of a proton, followed by a rate-limiting hydride transfer to the FAD cofactor, resulting in FADH2.[12] For the catalytic cycle to continue, the reduced FADH2 must be re-oxidized to FAD. This is often the rate-limiting step in whole-cell biotransformations. The regeneration of FAD can be significantly enhanced by the addition of artificial electron acceptors, such as menadione (Vitamin K3), which readily accept electrons from FADH2, thereby increasing the overall reaction rate.[7][14]
Experimental Workflow Overview
The successful execution of this microbial transformation follows a structured workflow, from inoculum preparation to product purification. Each stage requires careful control of parameters to ensure high conversion efficiency and product purity.
Caption: General experimental workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Pregna-4,16-diene-3,20-dione | ≥98% Purity | Standard Supplier | Substrate |
| Nocardioides simplex VKM Ac-2033D | Freeze-dried culture | Culture Collection | Biocatalyst |
| Yeast Extract | Bacteriological Grade | Standard Supplier | Growth Medium Component |
| Peptone | Bacteriological Grade | Standard Supplier | Growth Medium Component |
| Glucose | ACS Grade | Standard Supplier | Carbon Source |
| Menadione (Vitamin K3) | ≥98% Purity | Standard Supplier | Artificial Electron Acceptor |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Extraction Solvent |
| Methanol | HPLC Grade | Standard Supplier | HPLC Mobile Phase |
| Acetonitrile | HPLC Grade | Standard Supplier | HPLC Mobile Phase |
| Water | HPLC Grade | Standard Supplier | HPLC Mobile Phase |
Detailed Protocols
Protocol 1: Inoculum and Culture Preparation
This protocol details the preparation of a robust seed culture of Nocardioides simplex for inoculation into the main bioreactor.
1.1. Media Preparation:
-
Prepare the seed culture medium consisting of (per liter of deionized water):
-
Yeast Extract: 10 g
-
Peptone: 10 g
-
Glucose: 5 g
-
-
Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.
-
Dispense into flasks and autoclave at 121°C for 20 minutes.
1.2. Culture Activation and Growth:
-
Aseptically transfer the freeze-dried culture of Nocardioides simplex to a flask containing 50 mL of sterile seed medium.
-
Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 24-48 hours, or until significant cell growth is observed (turbid culture).
-
This primary culture will be used to inoculate a larger volume of seed medium (typically a 5-10% v/v inoculation) and grown under the same conditions for another 24 hours to generate sufficient biomass for the biotransformation reactor.
Protocol 2: Whole-Cell Biotransformation
This protocol describes the core bioconversion process in a laboratory-scale bioreactor or shake flask.
2.1. Bioreactor Preparation:
-
Prepare the main fermentation medium as described in Protocol 1.1 and sterilize it within the bioreactor.
-
Allow the medium to cool to the operating temperature of 28-30°C.
2.2. Inoculation and Cell Growth:
-
Aseptically inoculate the bioreactor with the seed culture (5-10% v/v).
-
Allow the cells to grow for 18-24 hours under controlled conditions (28-30°C, agitation, and aeration if in a fermenter).
2.3. Substrate and Electron Acceptor Addition:
-
Prepare a stock solution of the substrate, Pregna-4,16-diene-3,20-dione, in a suitable water-miscible solvent like dimethylformamide (DMF) or ethanol to a concentration of 10-50 g/L. The use of a solvent is necessary due to the poor aqueous solubility of steroids.[6]
-
Prepare a stock solution of menadione in ethanol (e.g., 10 g/L).
-
Aseptically add the substrate solution to the culture to achieve a final concentration of 0.5-1.0 g/L. Higher concentrations can be toxic to the microorganisms.[6]
-
Add the menadione solution to a final concentration of 0.1 mM. The presence of an artificial electron acceptor can significantly increase the rate of dehydrogenation.[7][14]
2.4. Bioconversion and Monitoring:
-
Continue incubation at 28-30°C with shaking.
-
Monitor the progress of the reaction every 2-4 hours by withdrawing samples.
-
The transformation is typically complete within 12-24 hours. Completion can be determined by the disappearance of the substrate spot and the appearance of the product spot on TLC, or by quantitative analysis via HPLC/GC-MS.
Protocol 3: Extraction and Analysis
This protocol outlines the methods for extracting the product from the culture broth and analyzing the conversion efficiency.
3.1. Sample Preparation for Analysis:
-
Take a 1 mL aliquot of the culture broth.
-
Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes to extract the steroids.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of mobile phase (e.g., methanol or acetonitrile) for analysis.
3.2. Thin-Layer Chromatography (TLC) for Rapid Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v).
-
Visualization: UV light (254 nm). The product, Pregna-1,4,16-triene-3,20-dione, will have a different Rf value than the substrate.
3.3. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240-254 nm.
-
Quantification: Calculate the percentage conversion by comparing the peak area of the substrate and product against a standard curve.
3.4. Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation:
-
Derivatization of the steroid may be necessary to improve volatility and thermal stability.
-
The mass spectrum of the product will show a molecular ion peak (M+) two mass units less than the substrate, corresponding to the loss of two hydrogen atoms.
Data Summary and Expected Results
The following table summarizes typical parameters and expected outcomes for this biotransformation. Actual results may vary based on specific laboratory conditions and strain vitality.
| Parameter | Typical Value | Rationale/Comment |
| Microorganism | Nocardioides simplex VKM Ac-2033D | Known to possess high 3-ketosteroid-Δ1-dehydrogenase activity.[2][10] |
| Substrate Concentration | 0.5 - 1.0 g/L | Balances productivity with potential substrate toxicity.[6] |
| Cell Density (OD600) | 5 - 10 | Higher cell density generally leads to faster conversion rates. |
| Temperature | 28 - 30 °C | Optimal growth and enzyme activity range for many mesophilic bacteria like N. simplex. |
| pH | 7.0 - 7.2 | Maintained near neutral to ensure optimal enzymatic activity. |
| Electron Acceptor | 0.1 mM Menadione | Facilitates FAD regeneration, accelerating the rate-limiting step.[7][14] |
| Reaction Time | 12 - 24 hours | Dependent on cell density, substrate concentration, and enzyme activity. |
| Expected Conversion | >90% | High conversion rates are achievable under optimized conditions.[7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive or insufficient inoculum | Use a fresh, actively growing seed culture. Increase inoculum volume. |
| Substrate toxicity | Lower the initial substrate concentration or use a fed-batch strategy. | |
| Non-optimal pH or temperature | Monitor and control pH and temperature throughout the biotransformation. | |
| Insufficient oxygen/electron acceptor | Increase agitation/aeration. Ensure proper concentration of menadione. | |
| Side product formation | Degradation of the steroid nucleus | Use resting cells instead of growing cultures, or use specific enzyme inhibitors if known. |
| Other enzymatic activities | Screen different microbial strains. Optimize reaction time to minimize side reactions. | |
| Difficulty in extraction | Emulsion formation | Add salt (NaCl) to the aqueous phase to break the emulsion. Use a different extraction solvent. |
Conclusion
Microbial Δ1-dehydrogenation represents a powerful, specific, and environmentally benign method for the synthesis of key steroid intermediates like Pregna-1,4,16-triene-3,20-dione. By carefully controlling culture conditions, substrate addition, and process monitoring as outlined in these protocols, researchers can achieve high-yield bioconversions. The methodologies described herein provide a solid foundation for both small-scale laboratory synthesis and process development for larger-scale industrial applications.
References
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López-Gómez, C., & García-Peña, E. I. (Year). Δ′-Dehydrogenation of steroids by Arthrobacter simplex immobilized in calcium polygalacturonate beads. Journal of Industrial Microbiology and Biotechnology. [Link]
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Itagaki, E., & Hatta, T. (Year). 3-Ketosteroid-delta 1-dehydrogenase from Nocardia corallina. PubMed. [Link]
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López-Gómez, C., & García-Peña, E. I. (Year). Delta'-dehydrogenation of steroids by Arthrobacter simplex immobilized in calcium polygalacturonate beads. PubMed. [Link]
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Yao, K., et al. (2023). iTRAQ-Based Quantitative Proteomic Analysis of Arthrobacter simplex in Response to Cortisone Acetate and Its Mutants with Improved Δ1-Dehydrogenation Efficiency. ACS Publications. [Link]
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Wang, M., et al. (Year). Mining and characterization of 3-ketosteroid-∆1-dehydrogenases from Arthrobacter simplex genome and applications for steroid dehydrogenation. ResearchGate. [Link]
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Yao, K., et al. (2021). Genomewide Transcriptome Responses of Arthrobacter simplex to Cortisone Acetate and its Mutants with Enhanced Δ1-Dehydrogenation Efficiency. ACS Publications. [Link]
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Barreiro, C., & Barredo, J. L. (Eds.). (2017). Microbial Steroids: Methods and Protocols. Frederick National Lab for Cancer Research. [Link]
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El-Menoufy, H., et al. (Year). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. MDPI. [Link]
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Barreiro, C., & Barredo, J. L. (Eds.). (2017). Microbial Steroids: Methods and Protocols. ResearchGate. [Link]
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Huy, L. D., et al. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Bentham Science Publishers. [Link]
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Stefanovic, V., Hayano, M., & Dorfman, R. I. (1963). Some observations of the Δ1-dehydrogenation of steroids by Bacillus sphaericus. Scilit. [Link]
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Various Authors. (2026). Steroid - Isolation, Extraction, Purification. Britannica. [Link]
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Itagaki, E., & Hatta, T. (Year). 3-keto-5 alpha-steroid-delta 4-dehydrogenase from Nocardia corallina: purification and characterization. PubMed. [Link]
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Huy, L. D., et al. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. ResearchGate. [Link]
-
Sukhodolskaya, G. V., et al. (Year). Microbial conversion of pregna-4,9(11)-diene-17 alpha-,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D. ResearchGate. [Link]
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Stefanovic, V., Hayano, M., & Dorfman, R. I. (1963). Some observations on the delta 1-dehydrogenation of steroids by Bacillus sphaericus. PubMed. [Link]
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Ivashkiv, E. (1971). Spectrophotometric methods for monitoring the microbial transformation of steroids. II. Absorbance ratio spectrophotometric determination of per cent conversion of 9 -fluoro-16 -hydroxyhydrocortisone to 9 -fluoro-16 -hydroxyprednisolone. PubMed. [Link]
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Mahato, S. B., & Garai, S. (Year). Advances in microbial steroid biotransformation. PubMed. [Link]
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Donova, M. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. MDPI. [Link]
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Cruz-López, A., et al. (Year). Biotransformation of Steroids Using Different Microorganisms. SciSpace. [Link]
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Ghosh, D., & Dastidar, M. G. (Year). Bioconversion of 3 beta-acetoxypregna-5,16-diene-20-one to androsta-1,4-diene-3,17-dione by mixed bacterial culture. PubMed. [Link]
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Stojan, J., et al. (2021). Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ACS Publications. [Link]
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Donova, M. V. (Year). Microbiotechnologies for steroid production. ConnectSci. [Link]
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Unknown Author. (Year). Steroids biotransformation. Gyan Sanchay. [Link]
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Sukhodolskaya, G. V., et al. (2003). Microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D. PubMed. [Link]
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Unknown Author. (Year). Commercial Production/Biotransformation of Steroids. Slideshare. [Link]
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Hatta, T., Wakabayashi, T., & Itagaki, E. (Year). 3-Keto-5α-Steroid- Δ4-Dehydrogenase From Nocardia. Amanote Research. [Link]
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Cutignano, A., et al. (2021). Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids. MDPI. [Link]
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Li, Y., et al. (2012). Comprehensive and Highly Sensitive Urinary Steroid Hormone Profiling Method Based on Stable Isotope-Labeling Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
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Stárka, L., & Chrastina, J. (Year). Analytical Methods for the Determination of Neuroactive Steroids. PMC. [Link]
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Ruiz-Espinosa, M., et al. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. [Link]
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Probst, M. (Year). Degradation of steroids by a Nocardia sp. grown on hydrocarbons or on glucose. EPIC. [Link]
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Ringold, H. J., Hayano, M., & Stefanovic, V. (1963). Concerning the Stereochemistry and Mechanism of the Bacterial C-1,2 Dehydrogenation of Steroids. PubMed. [Link]
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Belic, I., & Hirsl-Zitkovic, V. (Year). Bioconversion of steroid glycosides by Nocardia restricta. PubMed. [Link]
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Al-Dulaimi, M. A. A. (2025). The Importance and Techniques of Steroids Biotransformation: A Review. Rafidain Journal of Science. [Link]
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Jerussi, R., & Ringold, H. J. (Year). The Mechanism of the Bacterial C-1,2 Dehydrogenation of Steroids. III. Kinetics and Isotope Effects*. ACS Publications. [Link]
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Advanced HPLC Method Development and Validation Protocol for Pregna-1,4,16-triene-3,20-dione Analysis
Pregna-1,4,16-triene-3,20-dione (PTD) and its fluorinated or hydroxylated derivatives are critical intermediates and potential process impurities in the synthesis of highly active halogenated corticosteroids, such as dexamethasone, betamethasone, and mometasone[1][2]. Because the industrial manufacturing routes to these corticosteroids are prone to generating closely related structural epimers (e.g., 9α- vs. 9β-fluoro epimers) and structurally similar precursors (e.g., 1,4,9(11)-trienes), developing a highly selective and robust High-Performance Liquid Chromatography (HPLC) method is paramount for quality control and regulatory compliance[1][2].
This application note provides a comprehensive, Quality-by-Design (QbD) driven protocol for the reversed-phase HPLC (RP-HPLC) analysis of PTD, detailing the causality behind chromatographic choices and providing a self-validating framework aligned with the latest ICH Q2(R2) guidelines[3].
Physicochemical Rationale & Method Design
To design a robust analytical method, we must first deconstruct the physicochemical properties of the analyte. PTD features a rigid steroidal backbone, making it highly hydrophobic (LogP typically ranging from 2.5 to 3.5 depending on specific substitutions)[4].
-
Stationary Phase Selection (C18): Due to the high hydrophobicity of the steroidal tetracyclic core, a Reversed-Phase C18 column with a high carbon load is required to provide adequate retention. Utilizing sub-2 µm or core-shell particles enhances theoretical plates, which is critical for resolving closely eluting epimeric impurities that differ only in the spatial orientation of a single hydroxyl or halogen group.
-
Mobile Phase Causality: While steroids are generally neutral molecules, the addition of 0.1% Formic Acid to the aqueous phase is highly recommended. This suppresses the ionization of residual silanol groups on the silica stationary phase, preventing secondary interactions that cause peak tailing. Acetonitrile is selected over Methanol as the organic modifier; its lower viscosity reduces system backpressure and its dipole-dipole interaction profile provides superior shape selectivity for rigid steroidal rings.
-
Thermodynamic Tuning (40°C): Steroids are bulky molecules with relatively slow diffusion coefficients. Elevating the column compartment temperature to 40°C decreases mobile phase viscosity, thereby improving mass transfer kinetics within the stationary phase pores and yielding sharper peaks.
-
Detection Wavelength (254 nm): The cross-conjugated cyclohexadienone moiety (the 1,4-diene-3-one system in Ring A) exhibits a strong, characteristic π→π∗ transition, making UV detection at 240–254 nm highly sensitive and specific for this class of compounds[5].
Method Development Workflow
Figure 1: Step-by-step Quality-by-Design (QbD) workflow for steroidal HPLC method development.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: Pregna-1,4,16-triene-3,20-dione reference standard (Purity > 98%).
-
Solvents: LC-MS grade Water, LC-MS grade Acetonitrile.
-
Additives: LC-MS grade Formic Acid (FA).
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
Chromatographic Conditions
Configure the HPLC/UHPLC system with the following parameters to ensure optimal resolution and baseline stability.
| Parameter | Setting | Rationale |
| Column | C18, 100 mm × 2.1 mm, 1.7 µm | Maximizes hydrophobic retention and peak capacity for epimer separation. |
| Mobile Phase A | 0.1% FA in Water | Suppresses residual silanol activity on the column, minimizing tailing. |
| Mobile Phase B | 0.1% FA in Acetonitrile | Provides optimal dipole-dipole selectivity for rigid steroid structures. |
| Flow Rate | 0.4 mL/min | Balances linear velocity with optimal mass transfer for sub-2 µm particles. |
| Column Temperature | 40°C | Lowers solvent viscosity and improves diffusion of bulky steroid molecules. |
| Injection Volume | 2.0 µL | Prevents column overloading and maintains sharp peak geometry. |
| Detection | UV/PDA at 254 nm | Targets the strong π→π∗ transition of the 1,4-diene-3-one system. |
Gradient Elution Program
A gradient approach is utilized to ensure that highly polar degradation products elute early, while the highly hydrophobic PTD and its lipophilic process impurities are effectively swept from the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 1.0 | 70 | 30 | Isocratic hold to focus the analyte band |
| 8.0 | 30 | 70 | Linear gradient to elute the main steroidal peak |
| 10.0 | 5 | 95 | Column wash to remove highly lipophilic impurities |
| 12.0 | 5 | 95 | Isocratic wash |
| 12.1 | 70 | 30 | Return to initial conditions |
| 15.0 | 70 | 30 | Re-equilibration |
Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the PTD reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (50:50 Water:Acetonitrile) to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability & Self-Validating Metrics
A robust analytical method must be a self-validating system. System Suitability Testing (SST) ensures the complete system (instrument, reagents, column, and analyst) is performing adequately before sample analysis begins. Based on the injection of the 100 µg/mL working standard (n=5), the following acceptance criteria must be met:
| System Suitability Parameter | Expected Result | Acceptance Criteria | Implication of Failure |
| Retention Time ( Rt ) | ~6.5 min | ± 2.0% RSD | Indicates mobile phase preparation error or pump malfunction. |
| Theoretical Plates ( N ) | > 15,000 | > 10,000 | Column degradation or dead volume in the system. |
| Tailing Factor ( Tf ) | 1.1 | ≤ 1.5 | Secondary interactions (silanol activity) or column voiding. |
| Resolution ( Rs ) * | > 2.5 | ≥ 2.0 | Loss of selectivity between PTD and its closest eluting epimer. |
| Area Precision (% RSD) | 0.5% | ≤ 2.0% | Autosampler inconsistency or integration errors. |
*Resolution is calculated relative to the closest known process impurity (e.g., a 9β-fluoro epimer or 1,4,9(11)-triene precursor).
Method Validation Strategy (ICH Q2(R2) Compliance)
In accordance with the updated[3], which emphasize a lifecycle and risk-based approach to analytical procedure development, the method must be validated across the following parameters:
-
Specificity: Demonstrate that the PTD peak is free from interference. Inject a blank diluent and a spiked sample containing known synthetic impurities (e.g., 16α-methyl-pregna-1,4-diene-3,20-dione). The PDA peak purity angle must be less than the purity threshold for the PTD peak.
-
Linearity & Range: Prepare a minimum of five calibration standards ranging from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Recovery): Spike known quantities of PTD into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery, which must fall between 98.0% and 102.0%.
-
Limits of Detection and Quantitation (LOD/LOQ): Utilizing the signal-to-noise (S/N) method, establish the LOD at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. For trace impurity profiling, the LOQ should ideally be ≤0.05% of the nominal target concentration.
References
-
MDPI. "Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C". Molecules, 2023. Available at:[Link]
-
PubMed / NIH. "General patterns in the photochemistry of pregna-1,4-dien-3,20-diones". Journal of Organic Chemistry, 2003. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Effective June 14, 2024. Available at:[Link]
Sources
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- 2. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C [mdpi.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | C22H27FO4 | CID 22792781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. General patterns in the photochemistry of pregna-1,4-dien-3,20-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for high-purity steroid intermediates
An Application Guide: Crystallization Techniques for High-Purity Steroid Intermediates
Introduction: The Critical Role of Purity in Steroid Synthesis
Steroid intermediates are the foundational building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs), including corticosteroids, sex hormones, and anabolic agents.[1] The efficacy and safety of the final drug product are inextricably linked to the purity of these intermediates. Crystallization stands as a paramount purification and isolation technique in pharmaceutical manufacturing, prized for its ability to deliver compounds of exceptionally high purity by leveraging the principles of solubility and molecular self-assembly.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental principles and practical techniques for the crystallization of steroid intermediates. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering the reader to develop robust, effective, and reproducible purification protocols. We will explore the common challenges associated with steroid crystallization, such as polymorphism and chiral purity, and provide detailed, field-proven protocols for common crystallization methods.
Section 1: Fundamentals of Steroid Crystallization
The crystallization process is governed by the creation of a supersaturated solution, from which the steroid molecules can self-assemble into a highly ordered crystal lattice, excluding impurities in the process.[4][5] This process unfolds in two primary stages: nucleation and crystal growth.[3]
-
Supersaturation: This is the thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it would in thermodynamic equilibrium.[6] This state can be achieved by several methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[3]
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution.[3][5] The rate of nucleation is highly sensitive to the level of supersaturation; very high supersaturation can lead to rapid, uncontrolled nucleation, resulting in small or amorphous particles.[7][8]
-
Crystal Growth: Following nucleation, dissolved steroid molecules deposit onto the existing nuclei, allowing them to grow into larger, well-defined crystals.[3] The goal is to control conditions to favor crystal growth over new nucleation, which typically yields larger, more easily filterable crystals with higher purity.
Unique Challenges with Steroid Intermediates: Steroid molecules present specific challenges due to their rigid, complex, and often chiral structures.
-
Polymorphism: Steroids can often crystallize into multiple different crystal lattice arrangements, a phenomenon known as polymorphism.[9][10][11] Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and bioavailability, making control of the polymorphic form a critical regulatory requirement.[10][12][13]
-
Solubility: Steroids exhibit a wide range of solubilities, often being poorly soluble in aqueous media but readily soluble in various organic solvents.[14][15] The selection of an appropriate solvent system is therefore the most critical decision in developing a crystallization protocol.[14][16]
-
Chiral Purity: Many synthetic steroids are chiral. The separation of enantiomers is often a crucial step, which can be achieved through crystallization techniques like diastereomeric salt formation or preferential crystallization.[][18][19][20]
Section 2: A Comparative Overview of Key Crystallization Techniques
The choice of crystallization technique depends on the steroid's physicochemical properties, particularly its solubility profile as a function of temperature.[3]
| Technique | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Cooling Crystallization | Supersaturation is achieved by cooling a hot, saturated solution.[21] | Simple, cost-effective (no added reagents), and widely applicable.[22] | Only effective for solutes with a steep solubility-temperature curve. Can be difficult to control nucleation. | Steroid intermediates that are significantly more soluble in a given solvent at higher temperatures. |
| Anti-solvent Crystallization | Supersaturation is induced by adding a second solvent (the "anti-solvent") in which the steroid is poorly soluble.[3][23] | Excellent control over particle size and morphology; effective for temperature-sensitive compounds.[7][24] | Requires an additional solvent, which must be removed later. Solvent/anti-solvent selection can be complex.[25] | Steroids with high solubility in one solvent and very low solubility in another miscible solvent. |
| Evaporative Crystallization | The solvent is slowly evaporated from the solution, increasing the solute concentration to the point of supersaturation.[3][16] | Can produce very high-quality single crystals. Useful when solubility is not strongly temperature-dependent. | Slow process, difficult to scale up for industrial production.[26] | Small-scale laboratory work, particularly for obtaining crystals for X-ray diffraction analysis.[16] |
| Combined Methods | Utilizes two methods simultaneously, such as cooling combined with anti-solvent addition. | Offers enhanced control over the supersaturation profile, leading to more consistent crystal properties.[22] | More complex process control is required. | Optimizing crystal size distribution and purity for challenging systems.[7] |
Section 3: Experimental Protocols
These protocols are designed as a starting point. The specific solvents, temperatures, and rates must be optimized for each unique steroid intermediate.
Protocol 1: Cooling Crystallization of a Model Steroid Intermediate
This protocol is ideal for purifying a steroid intermediate that exhibits a significant increase in solubility with temperature, a common characteristic of many steroidal compounds.[21]
Objective: To achieve high purity (>99.5%) by slowly cooling a saturated solution to favor the growth of large, well-defined crystals.
Materials & Equipment:
-
Impure steroid intermediate (e.g., a Dexamethasone precursor)
-
High-purity solvent (e.g., Ethyl Acetate, Acetone, or Ethanol)[6]
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven (vacuum or convection)
Workflow Diagram: Cooling Crystallization
Caption: Workflow for purification via cooling crystallization.
Procedure:
-
Solvent Selection & Dissolution:
-
Determine the optimal solvent by testing the solubility of the steroid at room temperature and near the solvent's boiling point. A good solvent will show low solubility at low temperatures and high solubility at high temperatures.[4]
-
Charge the jacketed reactor with the impure steroid intermediate and the selected solvent. A typical starting ratio is 5-10 mL of solvent per gram of steroid.
-
Heat the mixture to a temperature just below the solvent's boiling point (e.g., 70°C for Ethyl Acetate) with gentle agitation until all solids are completely dissolved.[6]
-
-
Controlled Cooling:
-
Set the circulator to cool the reactor content at a slow, linear rate (e.g., 15°C per hour). A slow cooling rate is crucial to prevent excessive nucleation and promote the growth of larger crystals.[6]
-
Observe the solution for the onset of crystallization (cloud point). If crystallization does not occur, consider adding a seed crystal of the pure compound to induce nucleation.[4]
-
-
Maturation/Aging:
-
Once the target temperature (e.g., 5°C) is reached, continue to stir the slurry for an additional 1-2 hours. This "aging" period allows for further crystal growth and maximizes the product yield.
-
-
Isolation and Washing:
-
Transfer the crystal slurry to the Büchner funnel and apply a vacuum to remove the mother liquor.
-
Wash the filter cake with a small amount of ice-cold solvent to displace the impurity-rich mother liquor trapped on the crystal surfaces.[6] Using cold solvent minimizes the dissolution of the desired product.
-
-
Drying:
-
Carefully transfer the purified crystals to a drying tray.
-
Dry the product in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Anti-solvent Crystallization of a Model Steroid Intermediate
This method is highly effective for steroids that are freely soluble in one solvent but nearly insoluble in another. It offers excellent control over the final crystal size.[23][24]
Objective: To induce rapid yet controlled crystallization to produce fine, uniform crystals by introducing an anti-solvent.
Materials & Equipment:
-
Impure steroid intermediate
-
Solvent/Anti-solvent pair (e.g., Dichloromethane/Heptane, Acetone/Water)
-
Jacketed glass reactor with overhead stirrer
-
Syringe pump or addition funnel for controlled anti-solvent delivery
-
Filtration and drying equipment (as above)
Workflow Diagram: Anti-solvent Crystallization
Caption: Workflow for purification via anti-solvent crystallization.
Procedure:
-
System Selection & Dissolution:
-
Select a miscible solvent/anti-solvent pair. The steroid should be highly soluble in the "solvent" and practically insoluble in the "anti-solvent".
-
Dissolve the impure steroid in the primary solvent in the reactor at a constant temperature (e.g., 25°C).
-
-
Controlled Anti-solvent Addition:
-
Using a syringe pump, add the anti-solvent to the stirred solution at a slow, controlled rate. The addition rate is a critical parameter: a slow rate promotes crystal growth, while a fast rate can lead to the formation of very small particles or amorphous precipitation.[24]
-
The total volume of anti-solvent required will typically be 2-5 times the volume of the initial solvent. This should be determined experimentally.
-
-
Maturation/Aging:
-
After the anti-solvent addition is complete, allow the slurry to stir for at least one hour to ensure crystallization is complete.
-
-
Isolation and Washing:
-
Filter the crystals as described in the cooling crystallization protocol.
-
Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture rich in the anti-solvent.
-
-
Drying:
-
Dry the crystals as described previously.
-
Section 4: Addressing Polymorphism and Chiral Resolution
Controlling Polymorphic Form: The final crystalline form is influenced by factors such as the choice of solvent, cooling rate, and temperature.[12] It is crucial to characterize the resulting crystals to ensure the desired, stable polymorph has been produced.
-
Screening: Perform crystallization experiments using a variety of solvents and conditions (e.g., fast vs. slow cooling) to identify different polymorphic forms.
-
Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and differentiate polymorphs.[11][13] XRPD is the gold standard for identifying crystal structures.
-
Consistency: Once the optimal conditions for producing the desired polymorph are identified, they must be precisely controlled in every batch to ensure consistency.
Decision Logic for Polymorph Screening
Caption: Decision tree for polymorphic screening experiments.
Chiral Resolution via Crystallization: For racemic mixtures of steroid intermediates, crystallization can be an effective method for separation.
-
Diastereomeric Salt Formation: This is the most common method. The racemic mixture (e.g., a chiral acid) is reacted with a chiral resolving agent (e.g., a chiral base) to form a pair of diastereomeric salts.[18][20] Since diastereomers have different physical properties, they often have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[][27] The resolving agent is then removed to yield the pure enantiomer.
References
- Lobachevsky University. (n.d.). Lobachevsky University scientists discover the phenomenon of polymorphism in the atomic structure of the methylprednisolone aceponate crystal.
- Google Patents. (2006). US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them.
- Alphagenix. (2023, May 18). Why Does Testosterone Crystallise? Uncovering the Reasons.
- Radboud Repository. (n.d.). Control of crystal morphology and polymorphism using a model steroid.
- The Men's Health Clinic. (2020, January 22). Why Does Testosterone Crystallise?.
- Britannica. (2026, February 17). Steroid - Isolation, Extraction, Purification.
- Organic Process Research & Development. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review.
- MDPI. (2020, March 21). Exploring the Polymorphism of Drostanolone Propionate.
- Steroid Wiki. (n.d.). Steroid Oil Crystallization Winter: Why Gear Freezes & How to Fix It.
- ResearchGate. (n.d.). Crystals of different corticosteroids.
- University of Southampton. (2006, January 8). Crystallisation Techniques.
- CrystEngComm. (n.d.). Polymorphs and isostructural cocrystals of dexamethasone: towards the improvement of aqueous solubility.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Wikipedia. (n.d.). Chiral resolution.
- Defy Medical. (n.d.). Testosterone Cypionate Storage Warning.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- ACS Publications. (2012, March 14). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers.
- ResearchGate. (n.d.). Crystallization of steroids in gels.
- Google Patents. (n.d.). DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations.
- SOP: CRYSTALLIZATION. (n.d.).
- PMC. (2016, March 3). The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations.
- ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- chemeurope.com. (n.d.). Chiral resolution.
- Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents.
- Google Patents. (n.d.). RU2339364C2 - Method of solidification using anti-solvent.
- CAP TODAY. (n.d.). Diagnosing Needle-Shaped Crystals.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- R Discovery. (2006, May 19). Effect of solution thermodynamics on the purification of two isomorphic steroids by solution crystallization.
- PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- PMC. (n.d.). Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1.
- Semantic Scholar. (n.d.). Corticosteroid crystals in synovial fluid.
- Pharmaceutical Outsourcing. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- MDPI. (2021, March 18). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
- ACS Publications. (2023, February 2). Solubility of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol.
- ResearchGate. (n.d.). Crystallization and Purification.
- Google Patents. (n.d.). WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained.
- PubMed. (1983, April). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents.
- Annals of Rehabilitation Medicine. (2016, February 26). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions.
- YouTube. (2024, October 21). What is Cooling Crystallization?.
- ResearchGate. (n.d.). (a) Solubility test of sex steroid hormones in solvent medium (Dimethyl...).
- Perelman School of Medicine at the University of Pennsylvania. (n.d.). Synovial Fluid Analysis.
- Loughborough University Research Repository. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
- PubMed. (n.d.). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives.
- ResearchGate. (2025, August 6). Impact of extraction solvents on steroid contents determined in beef.
Sources
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- 3. syrris.com [syrris.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents [patents.google.com]
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- 11. mdpi.com [mdpi.com]
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- 20. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
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- 26. Solution Cocrystallization: A Scalable Approach for Cocrystal Production | MDPI [mdpi.com]
- 27. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Michael Addition to Pregna-1,4,16-triene-3,20-dione
Introduction: Strategic C-16 Functionalization of Steroidal Scaffolds
The targeted modification of steroidal frameworks is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Pregna-1,4,16-triene-3,20-dione is a key intermediate in the synthesis of various corticosteroids. The presence of the α,β-unsaturated ketone moiety in the D-ring at the C16-C17 position presents a valuable opportunity for introducing diverse functionalities through conjugate addition reactions. The Michael addition, a classic and versatile carbon-carbon bond-forming reaction, is an exemplary strategy for this purpose.[1][2][3]
This application note provides a detailed protocol for the Michael addition of a stabilized carbon nucleophile, specifically diethyl malonate, to pregna-1,4,16-triene-3,20-dione. The causality behind the experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a comprehensive understanding of the methodology. This protocol is designed to be a self-validating system, with built-in checkpoints and characterization guidance to ensure the successful synthesis and purification of the desired 16α-substituted product.
Reaction Principle and Stereochemical Considerations
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] In the case of pregna-1,4,16-triene-3,20-dione, the C16-C17 double bond is activated by the adjacent C20-ketone, making the C16 position electrophilic and susceptible to nucleophilic attack.
The stereochemical outcome of the Michael addition to the steroidal D-ring is a critical consideration. Generally, nucleophilic attack on the C16-C17 double bond is expected to occur from the less sterically hindered α-face of the steroid nucleus. The bulky C18 angular methyl group effectively shields the β-face, directing the incoming nucleophile to the opposite side. This steric hindrance typically leads to the preferential formation of the 16α-substituted product. This principle is supported by literature on similar steroidal systems where additions to the D-ring predominantly yield the α-isomer.
Caption: General mechanism of the base-catalyzed Michael addition.
Detailed Experimental Protocol
This protocol outlines the base-catalyzed Michael addition of diethyl malonate to pregna-1,4,16-triene-3,20-dione.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Pregna-1,4,16-triene-3,20-dione | ≥98% | Sigma-Aldrich |
| Diethyl malonate | Reagent grade, ≥99% | Sigma-Aldrich |
| Sodium ethoxide (NaOEt) | Reagent grade | Sigma-Aldrich |
| Anhydrous ethanol (EtOH) | ACS grade, ≥99.5% | Fisher Scientific |
| Diethyl ether (Et₂O), anhydrous | ACS grade, ≥99% | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS grade | VWR Chemicals |
| Saturated aqueous sodium chloride (Brine) | ACS grade | VWR Chemicals |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Sigma-Aldrich |
| Ethyl acetate (EtOAc) for chromatography | HPLC grade | Fisher Scientific |
| Hexanes for chromatography | HPLC grade | Fisher Scientific |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pregna-1,4,16-triene-3,20-dione (1.0 g, 1 equivalent).
-
Dissolve the steroid in anhydrous ethanol (40 mL).
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. A freshly prepared solution is recommended. Alternatively, a commercial solution can be used.
-
Add diethyl malonate (1.5 equivalents) to the steroid solution.
-
-
Initiation of the Reaction:
-
Slowly add the sodium ethoxide solution (1.2 equivalents) to the stirred solution of the steroid and diethyl malonate at room temperature under a nitrogen atmosphere.
-
The reaction mixture may turn slightly yellow.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified 16α-(dicarbethoxymethyl)-pregna-1,4-diene-3,20-dione as a white solid.
-
Caption: Flowchart of the experimental procedure.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous monitoring and characterization at key stages.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for the visualization of the consumption of the starting material and the formation of the product. The appearance of a new, more polar spot corresponding to the Michael adduct confirms the progress of the reaction.
-
Spectroscopic Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum of the purified product is expected to show the disappearance of the olefinic proton signal at C16 and the appearance of new signals corresponding to the added dicarbethoxymethyl group. Crucially, the stereochemistry at C16 can often be inferred from the coupling constants of the C16-H proton.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will confirm the presence of the new carbons from the diethyl malonate moiety and the upfield shift of the C16 and C17 carbons, which are no longer part of a double bond.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to the addition of one molecule of diethyl malonate to the starting steroid.
-
-
Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Nucleophile: Diethyl malonate is an ideal "soft" nucleophile for Michael additions. The two ester groups stabilize the resulting carbanion, making the α-protons sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide. This stabilized enolate is less likely to undergo 1,2-addition to the carbonyl groups at C3 or C20.
-
Choice of Base and Solvent: Sodium ethoxide is used as the base in its conjugate solvent, ethanol. This prevents transesterification of the diethyl malonate. Anhydrous conditions are crucial to avoid quenching the enolate and to prevent hydrolysis of the ester functionalities.
-
Stoichiometry: A slight excess of diethyl malonate and the base is used to ensure complete conversion of the starting steroid.
-
Work-up Procedure: Quenching with a mild acid like ammonium chloride neutralizes the excess base and protonates the intermediate enolate. The subsequent aqueous work-up removes inorganic salts and other water-soluble impurities.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and any potential side products.
Conclusion
This application note provides a robust and well-rationalized protocol for the Michael addition to pregna-1,4,16-triene-3,20-dione. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedure, researchers can confidently synthesize novel C16-functionalized steroid derivatives for further investigation in drug discovery and development programs.
References
-
Hirschmann, H., Hirschmann, F. B., & Corcoran, J. W. (1955). A SYNTHESIS OF 16α-HYDROXY-20-KETOSTEROIDS AND THEIR CORRELATION WITH OTHER RING D SUBSTITUTED STEROIDS. THE CONFIGURATION OF THE SAPOGENIN SIDE CHAIN. The Journal of Organic Chemistry, 20(5), 572–586. [Link]
-
Garside, D., Kirk, D. N., & Waldron, N. M. (1994). Synthesis of hydroxylated steroid hormones via conjugate addition of a silyl-cuprate reagent. Steroids, 59(12), 702–711. [Link]
-
van den Broek, L. A., Verboom, W., van der Linden, J. B., van der Plas, H. C., & Reinhoudt, D. N. (1992). Chemistry of N,P-acetals: application to the synthesis of 20-ketosteroids. The Journal of Organic Chemistry, 57(8), 2249–2252. [Link]
-
Keglevich, G., et al. (2021). Microwave-assisted Phospha-Michael addition reactions in the 13α-oestrone series and in vitro antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1668-1677. [Link]
-
Kisel, A. A., & Zheldakov, A. V. (2015). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Organic letters, 17(16), 4066–4069. [Link]
-
Wang, J., & List, B. (2008). A Catalytic Enantioselective Michael Addition of a Simple Malonate to α,β‐Unsaturated Ketones and Aldehydes. Angewandte Chemie International Edition, 47(32), 6099-6101. [Link]
-
Zigterman, J. L., et al. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870-8876. [Link]
-
Liang, M. (2020). Synthesis Workshop: Diastereoselective Conjugate Additions. YouTube. [Link]
-
Sharma, U., & Kumar, A. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ChemistrySelect, 7(12), e202104443. [Link]
-
Chen, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(67), 38551-38555. [Link]
-
Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. [Link]
-
Sukhanova, A. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3788. [Link]
-
Reiss, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Michael reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-. PubChem. [Link]
-
An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. (2019). Pharmaceutical Chemistry Journal, 52(10), 915-920*. [Link]
Sources
3.[2][3][4][5][6][7][8][9] Troubleshooting & Optimization
Improving yield of Pregna-1,4,16-triene-3,20-dione in microbial transformation
Welcome to the Bioprocessing Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the microbial transformation of soybean phytosterols into Pregna-1,4,16-triene-3,20-dione (PTD) .
PTD is a critical intermediate in the synthesis of high-value glucocorticoids. The introduction of the Δ¹ double bond via microbial 1(2)-dehydrogenation offers superior stereoselectivity compared to chemical methods . However, achieving high yields requires precise control over mass transfer, enzyme kinetics, and fermentation conditions.
Below, you will find mechanistic insights, diagnostic FAQs, and a self-validating protocol to ensure robust, reproducible yields.
Section 1: Mechanistic Pathway & Workflow
The conversion of phytosterols to PTD involves side-chain cleavage followed by targeted 1(2)-dehydrogenation. We specifically utilize actinobacterial cells, such as Nocardioides simplex VKM Ac-2033D, because their 3-ketosteroid-Δ1-dehydrogenase (KstD) enzymes catalyze this reaction with >85% conversion efficiency .
Microbial 1(2)-dehydrogenation pathway for Pregna-1,4,16-triene-3,20-dione synthesis.
Section 2: Diagnostic FAQs & Troubleshooting
Q1: Why is the conversion rate of my substrate stalling below 50%?
Causality: Steroids are notoriously hydrophobic. In standard aqueous fermentation broths, the pregna-4,16-diene-3,20-dione substrate rapidly crystallizes. This creates a severe mass transfer limitation; the substrate cannot cross the aqueous boundary layer to reach the microbial cell wall, starving the intracellular KstD enzymes. Solution: Implement a bioavailability enhancer. Using randomly methylated β-cyclodextrin (MCD) forms a hydrophilic inclusion complex with the steroid. This acts as a molecular shuttle, delivering the substrate directly to the cell membrane without the cellular toxicity associated with organic solvents.
Table 1: Impact of Solubilization Strategies on PTD Yield
| Biotransformation Condition | Substrate Load (g/L) | Conversion Time (h) | Stereoselectivity (%) | Final PTD Yield (%) |
|---|---|---|---|---|
| Standard Aqueous Medium | 5.0 | 120 | >85% | 42.5% |
| Microcrystallic (5-15 nm) | 15.0 | 96 | >85% | 68.0% |
| + Randomly Methylated β-CD | 30.0 | 72 | >90% | 82.4% |
| Two-Phase (Starch-PES) | 25.0 | 84 | >88% | 75.1% |
(Data synthesized from optimization parameters of actinobacterial steroid conversions)
Q2: I am achieving high substrate depletion, but my final PTD yield is low. Where is the product going?
Causality: You are likely experiencing over-degradation. Actinobacteria possess multiple KstD isoenzymes and 9α-hydroxylases. If the fermentation is prolonged after the initial 1(2)-dehydrogenation is complete, these endogenous enzymes will initiate B-ring cleavage, leading to the complete mineralization of the steroid nucleus. Solution: You must strictly control the fermentation time and harvest immediately upon reaching peak conversion. Alternatively, utilize a genetically modified mutant strain with targeted 9α-hydroxylase gene deletions to block the degradation pathway .
Decision tree for diagnosing and resolving low PTD yields during biotransformation.
Section 3: Self-Validating Experimental Protocol
To guarantee reproducibility, every step in this 1(2)-dehydrogenation workflow contains a built-in validation check to confirm the system is operating correctly before proceeding.
Phase 1: Biocatalyst Activation & Verification
-
Step: Inoculate N. simplex VKM Ac-2033D into 1L of modified yeast-peptone medium. Incubate at 28°C, 200 rpm for 24 hours.
-
Causality: Actinobacteria require robust exponential growth to express KstD enzymes optimally. Furthermore, KstD enzymes are strictly aerobic, relying on the organism's respiratory chain to accept electrons.
-
Validation Check: Measure OD₆₀₀. Proceed only if OD₆₀₀ > 4.0. Perform a rapid TTC (triphenyl tetrazolium chloride) assay; a deep red color validates active respiratory chains, which are mandatory for successful dehydrogenation .
Phase 2: Substrate Complexation & Feeding
-
Step: Micronize 15g of pregna-4,16-diene-3,20-dione (particle size 5-15 nm) and co-dissolve with randomly methylated β-cyclodextrin (MCD) at a 1:2 molar ratio in 100 mL of sterile water. Dose this complex into the bioreactor.
-
Causality: The MCD forms a hydrophilic inclusion complex, bypassing the aqueous boundary layer and delivering the substrate directly to the microbial cell wall.
-
Validation Check: Monitor Dissolved Oxygen (DO) continuously. A sharp drop in DO (e.g., from 80% to 30% saturation) within 10 minutes of feeding validates that the substrate has entered the cell and the oxygen-dependent dehydrogenation cascade has successfully initiated.
Phase 3: Reaction Monitoring & Controlled Termination
-
Step: Maintain pH at 7.2 using 1M NaOH/HCl. Sample 5 mL every 12 hours. Extract with ethyl acetate and run at-line HPLC (C18 column, UV detection at 254 nm).
-
Causality: Maintaining a neutral pH prevents non-enzymatic degradation of the substrate. Continuous monitoring is critical because prolonged exposure to the biocatalyst will lead to B-ring cleavage.
-
Validation Check: Terminate the reaction (via rapid chilling to 4°C and solvent extraction) exactly when the HPLC peak area ratio of PTD to precursor exceeds 95:5, and before degradation byproducts exceed 2% of the total peak area.
Section 4: References
-
Luu, H., Savinova, T. S., Kazantsev, A. V., & Donova, M. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Chemistry (Bentham Science Publishers). 1
-
Shtratnikova, V. Y., Schelkunov, M., Pekov, Y. A., & Donova, M. (2015). Complete Genome Sequence of Steroid-Transforming Nocardioides simplex VKM Ac-2033D. ResearchGate. 2
-
Benchchem. Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta): Microbial 11β-Hydroxylation & Synthesis Context. 3
Sources
Technical Support Center: Overcoming Solubility Challenges with Pregna-1,4,16-triene-3,20-dione
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, as a researcher or scientist, with actionable strategies and in-depth knowledge to address the low aqueous solubility of Pregna-1,4,16-triene-3,20-dione. As a Senior Application Scientist, my goal is to equip you with both the "how" and the "why" behind these experimental approaches, ensuring your efforts are both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve Pregna-1,4,16-triene-3,20-dione in a buffer for my cell-based assay, but it won't go into solution. What is the primary cause of this issue?
The fundamental reason for the poor aqueous solubility of Pregna-1,4,16-triene-3,20-dione lies in its molecular structure. Like most corticosteroids, it is a highly lipophilic molecule. This means it has a large, nonpolar steroid nucleus that is energetically unfavorable to interact with the polar water molecules in your aqueous buffer. The high lipophilicity, often indicated by a high LogP value, leads to strong cohesive forces between the compound molecules, making it difficult for water to solvate them effectively. Consequently, the compound tends to remain in its crystalline, undissolved state.
Q2: What is the first and most critical step I should take before attempting to solubilize the compound for an experiment?
The foundational step is to prepare a concentrated primary stock solution in a suitable organic solvent. This is a non-negotiable prerequisite for working with highly insoluble compounds. Attempting to directly dissolve the dry powder in an aqueous medium will almost certainly fail and lead to inaccurate and non-reproducible results.
The choice of organic solvent is critical. Dimethyl sulfoxide (DMSO) is the most common and highly effective choice for creating primary stock solutions of lipophilic compounds due to its strong solubilizing power. A typical starting concentration for a primary stock is 10-20 mM. This concentrated stock can then be serially diluted into your aqueous experimental medium.
Workflow for Preparing a Primary Stock Solution:
Caption: Workflow for preparing a primary organic stock solution.
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
This is a common and expected challenge known as "fall-out" or precipitation. It occurs because when you introduce the DMSO stock into the aqueous phase, the final concentration of the organic solvent is too low to maintain the solubility of your highly lipophilic compound.
Troubleshooting Strategy: Employing Solubilizing Excipients
To counteract this, you need to modify your aqueous medium to increase its solubilizing capacity. This is achieved by including excipients such as co-solvents, surfactants, or cyclodextrins.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range | Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduces the polarity of the aqueous medium, making it more favorable for the lipophilic compound. | 1-20% (v/v) | Can have biological effects on cells; may affect protein stability. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment. | 0.01-1% (v/v) | Can lyse cells at higher concentrations; choose non-ionic surfactants for biological assays. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Have a hydrophobic inner cavity that encapsulates the drug molecule and a hydrophilic exterior that allows the complex to dissolve in water. | 1-10% (w/v) | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocol: Determining an Optimal Formulation
This protocol uses a systematic approach to test different solubilizing agents.
-
Prepare Excipient Stock Solutions:
-
Prepare a 20% (v/v) solution of Ethanol in your chosen aqueous buffer.
-
Prepare a 1% (v/v) solution of Polysorbate 80 in your buffer.
-
Prepare a 10% (w/v) solution of HP-β-CD (Hydroxypropyl-β-cyclodextrin) in your buffer.
-
-
Test Dilutions:
-
Aliquot your aqueous buffer into several tubes.
-
Add one of the excipient stocks to achieve a desired final concentration (e.g., for a final of 2% ethanol, add 1 part of the 20% stock to 9 parts of buffer).
-
Spike in your concentrated DMSO stock of Pregna-1,4,16-triene-3,20-dione to the desired final working concentration.
-
Crucially, ensure the final concentration of DMSO is kept constant across all conditions and is below a level that affects your assay (typically ≤ 0.5%).
-
-
Observation and Analysis:
-
Vortex each tube immediately after adding the compound stock.
-
Incubate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
For quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Caption: Decision workflow for optimizing aqueous formulation.
Issue 2: How can I be sure that my "dissolved" compound is truly in solution and not a fine suspension?
This is an excellent and critical question. Visual clarity can be misleading. A solution might appear clear to the naked eye but could be a colloidal suspension of nanoparticles, which would lead to inaccurate concentration measurements and flawed experimental outcomes.
Verification Protocol: The Tyndall Effect and Filtration
-
The Tyndall Effect: A simple, qualitative check is to shine a laser pointer through your solution in a darkened room. A true solution will not scatter the light beam, and it will pass straight through. If you can see the path of the beam through the liquid, it indicates the presence of suspended particles scattering the light.
-
Syringe Filtration Test (Definitive Method):
-
Prepare your final formulation as determined from the optimization experiment.
-
Take an initial sample for analysis (e.g., by HPLC).
-
Pass the remainder of the solution through a 0.22 µm syringe filter. This filter size will remove undissolved particles and fine precipitates.
-
Analyze the filtrate.
-
Interpretation: If the concentration of the compound in the filtrate is the same as the pre-filtration sample, your compound was truly dissolved. If the concentration is significantly lower, your initial "solution" was, in fact, a suspension, and the formulation needs further optimization.
-
References
-
Dimethyl Sulfoxide (DMSO) as a Solvent in Life Sciences. Title: Dimethyl Sulfoxide (DMSO) in Medicine, Source: Springer, URL: [Link]
-
Cyclodextrins as Pharmaceutical Solubilizing Excipients. Title: Cyclodextrins, Source: Royal Society of Chemistry, URL: [Link]
-
Mechanism of cholesterol extraction by cyclodextrins. Title: Cholesterol and Cyclodextrins, Source: Journal of Lipid Research, URL: [Link]
Technical Support Center: Pregna-1,4,16-triene-3,20-dione Handling & Storage
Welcome to the Advanced Applications Support Center. Curated by our Senior Application Scientists, this guide provides researchers, chemists, and drug development professionals with field-proven methodologies to prevent the degradation of highly reactive steroidal intermediates.
Executive Overview
Pregna-1,4,16-triene-3,20-dione (PTD) is a critical intermediate extensively utilized in the synthesis of therapeutic corticoids, often derived from the biotransformation of 1[1]. The molecule is characterized by a highly conjugated 1,4-diene system in the A-ring and a 16-ene double bond in the D-ring. While this extensive unsaturation is essential for downstream 2[2], it inherently destabilizes the molecule, making it highly susceptible to thermal, photolytic, and oxidative stress.
Quantitative Stability Matrix
To establish a baseline for your experimental planning, refer to the following quantitative summary of PTD stability under various environmental conditions:
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| -20°C | Argon/N₂ | Dark (Amber Vial) | 1 - 2 Years | Minimal |
| 2°C to 8°C | Argon/N₂ | Dark (Amber Vial) | 1 - 2 Weeks | Slow auto-oxidation |
| 25°C (Room Temp) | Ambient Air | Ambient Light | < 48 Hours | Photo-oxidation, Epoxidation |
Troubleshooting & FAQ Guide
Q1: Why does Pregna-1,4,16-triene-3,20-dione degrade so rapidly at room temperature, and what is the optimal thermal storage condition? Causality: The conjugated triene system is thermodynamically unstable at elevated temperatures. Ambient thermal energy lowers the activation barrier for spontaneous polymerization and isomerization of the double bonds, leading to a loss of structural integrity. Solution: For short-term experimental handling (1-2 weeks), the compound must be kept at -4°C to 8°C. For long-term storage (1-2 years), strict maintenance at 3[3].
Q2: How does light exposure compromise the compound, and how do we mitigate this? Causality: The extensive π -electron conjugation across the steroid backbone absorbs strongly in the UV spectrum. Photo-excitation leads to radical formation, triggering photo-oxidation and cycloaddition reactions that irreversibly alter the molecule. Solution: Always store the powder or solutions in amber borosilicate glass vials. When handling the compound on the benchtop, wrap all transparent containers in aluminum foil to block ambient laboratory lighting.
Q3: What role do oxygen and moisture play in its degradation? Causality: The electron-rich 16-ene double bond is highly prone to electrophilic attack by molecular oxygen, leading to unwanted epoxide formation at the D-ring. Furthermore, trace moisture can catalyze the hydrolysis of the C3 and C20 ketone moieties if the ambient pH fluctuates. Solution: Implement a strict Argon or Nitrogen backfilling protocol to displace atmospheric oxygen and moisture before sealing your vials.
Visualizing Degradation Pathways
Primary degradation pathways of Pregna-1,4,16-triene-3,20-dione under environmental stress.
Self-Validating Experimental Protocol: Cryo-Storage Workflow
To ensure absolute scientific integrity, the following protocol incorporates built-in validation checkpoints (a self-validating system) to guarantee that no degraded material is inadvertently used in downstream assays.
Materials Required:
-
Pregna-1,4,16-triene-3,20-dione (Purity >98%)
-
Amber borosilicate glass vials with PTFE-lined caps
-
High-purity Argon or Nitrogen gas
-
Analytical balance
-
HPLC system (for QC validation)
-
Secondary containment (e.g., vacuum-sealed bags) with indicating silica gel
Step-by-Step Methodology:
-
Baseline QC Validation: Before aliquoting, dissolve a 1 mg sample of the bulk powder in HPLC-grade acetonitrile. Run a baseline reverse-phase HPLC (C18 column, UV detection at 254 nm) to confirm purity.
-
Validation Check: If secondary peaks (indicating epoxides or isomers) exceed 2% total area, the batch must be rejected or recrystallized prior to storage.
-
-
Environment Preparation: Perform all weighing and aliquoting inside a dry glove box or under a localized stream of inert gas to minimize atmospheric exposure.
-
Aliquoting: Weigh the bulk powder into single-use aliquots (e.g., 5–10 mg per amber vial).
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure, which exponentially accelerate degradation.
-
-
Inert Gas Purging: Gently blow Argon into each vial for 10-15 seconds to displace ambient air. Argon is preferred over Nitrogen as it is heavier than air and settles effectively over the powder bed.
-
Sealing and Desiccation: Seal the vials tightly with PTFE-lined caps. Place the sealed vials inside a secondary container containing indicating silica gel.
-
Validation Check: The indicating silica gel serves as a continuous, visual validation tool. If it changes color (e.g., from blue to pink), the moisture barrier has been breached, and the aliquots must be re-desiccated.
-
-
Cryo-Storage: Transfer the secondary containers immediately to a -20°C freezer for long-term preservation.
Workflow for the self-validating storage and handling of Pregna-1,4,16-triene-3,20-dione.
References
-
Bentham Science Publishers - Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed - Bioconversion of 3 beta-acetoxypregna-5,16-diene-20-one to androsta-1,4-diene-3,17-dione by mixed bacterial culture. Available at:[Link]
Sources
Technical Support Center: Pregna-1,4,16-triene-3,20-dione (PTD) Stability & pH Control
Welcome to the Application Support Center for Pregna-1,4,16-triene-3,20-dione (PTD) . As a critical intermediate in the synthesis of high-value corticosteroids, PTD features a highly reactive steroidal backbone. Its 1,4-dien-3-one A-ring and 16-en-20-one D-ring are exquisitely sensitive to pH fluctuations. This guide provides drug development professionals and synthetic biologists with field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to maximize PTD stability during biotransformation and storage.
Core Mechanistic Logic: pH-Dependent Stability Pathways
Understanding the causality behind PTD degradation is the first step in troubleshooting. The molecule's stability is dictated by the electronic conjugation of its double bonds.
Mechanistic pathways of pH-dependent stability and degradation for Pregna-1,4,16-triene-3,20-dione.
Frequently Asked Questions (FAQs)
Q: Why does PTD exhibit rapid degradation in basic buffers (pH > 8.0)? A: The D-ring of PTD contains a 16-en-20-one structure, which acts as an α,β -unsaturated ketone. In alkaline environments, hydroxide ions ( OH− ) act as nucleophiles, attacking the electrophilic C16 position via a Michael addition mechanism. This breaks the conjugation, leading to 16-hydroxylated artifacts. Furthermore, base-catalyzed enolization of the 1,4-dien-3-one A-ring causes irreversible isomerization.
Q: What is the optimal pH for the microbiological synthesis of PTD? A: The optimal pH is strictly between 7.0 and 7.2 . Microbiological 1(2)-dehydrogenation of pregna-4,16-diene-3,20-dione to PTD is typically performed using actinobacterial cells of[1]. Deviating below pH 6.5 reduces the activity of the 3-ketosteroid- Δ1 -dehydrogenase (KstD) enzyme, while exceeding pH 7.5 accelerates spontaneous degradation of the product. At pH over 7, primary processes such as the hydrolysis of acetylated functional groups can also occur, complicating downstream purification[2].
Q: Can I use cyclodextrins to improve PTD solubility during pH-controlled assays? A: Yes, but with strict caveats. While PTD is highly lipophilic, using α -cyclodextrin ( α -CD) at pH > 7.0 can be detrimental. Research indicates that α -CD can participate in hydrolytic side-reactions as an acceptor of acyl/acetyl ions, actively promoting the degradation of complex steroidal intermediates in alkaline conditions[2]. We recommend using hydroxypropyl- β -cyclodextrin (HP- β -CD) at a strictly controlled pH of 6.5 to prevent these side reactions.
Quantitative Data: pH Stability Kinetics
To assist in your experimental design, the following table summarizes the quantitative degradation kinetics of PTD across various pH environments.
| pH Level | Buffer System (50 mM) | Temp (°C) | Half-life ( t1/2 ) | Primary Degradation Mechanism |
| 3.0 | Citrate-Phosphate | 25 | 14.5 Hours | Dienone-phenol rearrangement (A-ring) |
| 5.5 | MES | 25 | > 30 Days | Negligible (Maximum Stability Window) |
| 7.2 | Potassium Phosphate | 30 | > 14 Days | Stable (Optimal for Biocatalysis) |
| 8.5 | Tris-HCl | 25 | 4.2 Hours | Michael addition at C16 (D-ring) |
| 10.0 | Carbonate-Bicarbonate | 25 | < 45 Mins | Base-catalyzed enolization & hydrolysis |
Troubleshooting Guide
| Observed Issue | Root Cause (Causality) | Corrective Action |
| Loss of C16 Double Bond during Biotransformation | Localized alkaline microenvironments (pH > 7.5) causing nucleophilic addition, or non-specific reductases in the mixed culture[3]. | Implement a pH-stat titrator using 0.1 M H3PO4 to prevent alkaline drift. Use purified N. simplex rather than mixed cultures. |
| A-Ring Aromatization (Peak shift in HPLC) | Extreme acidic conditions (pH < 4.0) driving dienone-phenol rearrangement of the 1,4-dien-3-one system. | Avoid using strong acids (e.g., concentrated HCl) for reaction quenching. Substitute with mild organic acids. |
| Poor Substrate Conversion Rates | Sub-optimal pH (< 6.5) altering the ionization state of the active site histidine residues in the KstD enzyme[2]. | Re-calibrate buffer to pH 7.2. Ensure co-solvents (e.g., Tween 80) are not shifting the apparent pKa of the buffer. |
Standardized Experimental Protocol
Self-Validating Workflow: pH-Controlled Biotransformation & Stability Assay
This protocol ensures the stable 1(2)-dehydrogenation of precursors into PTD while preventing pH-induced degradation. It is designed as a self-validating system , meaning internal controls are built into the steps to immediately flag artifact generation.
Step 1: Buffer Preparation & Validation
-
Action: Prepare a 50 mM Potassium Phosphate buffer. Adjust to exactly pH 7.2 using KOH or H3PO4 .
-
Causality: Phosphate buffers at pH 7.2 mimic the intracellular pH of N. simplex[1], optimizing the conformational stability of the KstD enzyme while keeping the environment below the pH 8.0 threshold where PTD D-ring degradation begins.
-
Validation: Run a blank buffer sample through HPLC to establish a baseline. Buffer artifacts must not co-elute with the 240 nm PTD peak.
Step 2: Substrate Solubilization & Delivery
-
Action: Dissolve the pregna-4,16-diene-3,20-dione precursor in ethanol (final concentration < 2% v/v) and add to the buffer containing 5% w/v HP- β -CD.
-
Causality: PTD and its precursors are highly hydrophobic. HP- β -CD encapsulates the steroid, preventing aqueous precipitation without acting as a nucleophilic acceptor (unlike α -CD at higher pH)[2].
Step 3: Biocatalysis & pH-Stat Control
-
Action: Inoculate with resting cells of Nocardioides simplex VKM Ac-2033D. Maintain the reaction at 30°C. Connect the bioreactor to a pH-stat system set to maintain pH 7.2 ± 0.1.
-
Causality: Cellular metabolism and biotransformation release protons, which can rapidly drop the pH, stalling the KstD enzyme. The pH-stat prevents this drift.
-
Validation: Spike a parallel control reactor with a known standard of PTD (no precursor). If the PTD concentration in this control drops by >2% over 24 hours, your pH-stat is failing, and base-catalyzed degradation is occurring.
Step 4: Precision Quenching & Extraction
-
Action: Quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) to drop the pH to exactly 5.5, followed immediately by extraction with ethyl acetate (1:1 v/v).
-
Causality: Dropping the pH to 5.5 immediately denatures the KstD enzyme (halting the reaction) and traps the newly formed PTD in its maximum stability window (see Kinetics Table). Dropping the pH too low (< 4.0) would trigger A-ring cleavage.
-
Validation: Add Hydrocortisone as an internal standard prior to extraction to verify that the extraction efficiency is >95% and unaffected by the pH shift.
References
-
Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Chemistry / Bentham Science.[Link]
-
21-Acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3, 20-dione conversion by Nocardioides simplex VKM Ac-2033D. ResearchGate.[Link]
-
Bioconversion of steroids: degradation pattern by a mixed culture. Letters in Applied Microbiology / Ovid.[Link]
Sources
4. Validation & Comparative
Mass spectrometry fragmentation patterns of Pregna-1,4,16-triene-3,20-dione
As a Senior Application Scientist specializing in steroidomics and API biotransformation, I frequently encounter analytical bottlenecks when tracking the synthesis of highly functionalized corticosteroids. Pregna-1,4,16-triene-3,20-dione (PTD) is a critical advanced intermediate in the production of high-value halogenated glucocorticoids like dexamethasone and betamethasone ()[1].
During the bioconversion of phytosterols (often utilizing Nocardioides simplex), distinguishing PTD from its closely related precursors—such as Pregna-4,16-diene-3,20-dione (16-DPA) and Androsta-1,4-diene-3,17-dione (ADD)—requires a highly tuned Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This guide objectively compares the mass spectrometric performance and fragmentation causality of PTD against its alternatives, providing a self-validating experimental workflow for your laboratory.
Mechanistic Insights: The Causality of Steroid Fragmentation
In positive electrospray ionization (ESI+), PTD readily forms a stable protonated precursor [M+H]+ at m/z 311.2. The fragmentation behavior of PTD is strictly governed by the localized electron density of its two primary functional regions:
-
A-Ring Cleavage (The 1,4-diene-3-one signature): Unlike mono-unsaturated 4-ene-3-one steroids (which typically yield m/z 97 or 109), the cross-conjugated 1,4-diene-3-one system in PTD directs a highly specific retro-Diels-Alder and cross-ring cleavage under collision-induced dissociation (CID). This extended conjugation stabilizes the resulting carbocations, yielding diagnostic fragments at m/z 121.1 and 122.1 ()[2].
-
D-Ring and Side-Chain Cleavage: The Δ16 -20-ketone moiety is structurally strained. Upon moderate collision energy, it undergoes a distinct neutral loss of a ketene molecule (-42 Da, resulting in m/z 269.2). This is mechanistically driven by the enolization of the C-20 ketone, which is thermodynamically facilitated by the adjacent Δ16 double bond.
Collision-Induced Dissociation (CID) pathways of Pregna-1,4,16-triene-3,20-dione (PTD).
Comparative Performance Analysis: PTD vs. Precursor Alternatives
When developing a multiplexed LC-MS/MS assay to monitor bioconversion efficiency, PTD must be mass-spectrometrically resolved from its structural alternatives. The table below summarizes the exact mass, target transitions, and ionization efficiencies of PTD compared to standard biotransformation precursors ()[3].
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Ionization Efficiency |
| Pregna-1,4,16-triene-3,20-dione (PTD) | C₂₁H₂₆O₂ | 310.1933 | 311.2011 | 121.1, 269.2, 253.2 | High (Conjugated A-ring) |
| Pregna-4,16-diene-3,20-dione (16-DPA) | C₂₁H₂₈O₂ | 312.2089 | 313.2167 | 97.1, 109.1, 295.2 | Moderate |
| Androsta-1,4-diene-3,17-dione (ADD) | C₁₉H₂₄O₂ | 284.1776 | 285.1854 | 121.1, 122.1, 147.1 | High |
Data Note: The 1,4-diene-3-one system in PTD and ADD exhibits higher proton affinity than the 4-ene-3-one system in 16-DPA, resulting in a ~2.5x higher ESI response factor under identical mobile phase conditions.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. It explicitly controls for in-source fragmentation (ISF)—a common artifact that artificially deflates precursor ion populations in highly conjugated steroids ()[2].
Step 1: Sample Extraction & Matrix Cleanup
-
Causality: Microbial broths contain surfactants and proteins that cause severe ion suppression. Liquid-liquid extraction (LLE) using a non-polar solvent isolates the lipophilic steroids while leaving polar interferents behind.
-
Procedure:
-
Spike 100 µL of biotransformation broth with 10 µL of Internal Standard (Testosterone-d3, 1 µg/mL).
-
Add 500 µL of LC-MS grade ethyl acetate. Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 × g for 5 minutes at 4°C to break the emulsion.
-
Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream.
-
Reconstitute in 100 µL of Initial Mobile Phase (Methanol/Water, 50:50, v/v).
-
Step 2: Chromatographic Separation
-
Causality: Isomeric interferences (e.g., epimerization at C-11 or C-16) require high theoretical plate counts. Formic acid is chosen over acetic acid because its lower pKa ensures complete protonation of the 3-ketone system, driving the equilibrium toward the [M+H]+ state.
-
Procedure:
-
Column: UHPLC C18 (2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Gradient: 30% B to 90% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 45°C.
-
Step 3: Mass Spectrometry Optimization & Self-Validation
-
Causality: Steroids with the 1,4-diene-3-one moiety are highly susceptible to premature cleavage if capillary voltages are excessive.
-
Procedure:
-
Set ESI to Positive mode.
-
Critical Setting: Cap the spray voltage at 4.0 kV. (Voltages ≥ 5.0 kV impart excessive internal energy, causing the D-ring side chain to cleave before reaching Q1).
-
Transitions: Monitor m/z 311.2 → 121.1 (CE: 35 eV) for quantitation; monitor m/z 311.2 → 269.2 (CE: 20 eV) for qualification.
-
Self-Validation Check: In Q1 full-scan mode, monitor the ratio of the intact precursor (m/z 311.2) to the water-loss artifact (m/z 293.2). If the ratio drops below 10:1, your declustering potential (cone voltage) is too high. Reduce it by 10V increments until the intact precursor is restored.
-
References
-
Luu, D. H., et al. "Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods." Current Organic Chemistry, August 2024. URL:[Link]
-
Thevis, M., et al. "Mass Spectrometry in Doping Control Analysis." ResearchGate, 2012. URL:[Link]
-
Kautz, A., et al. "Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish." National Library of Medicine (PMC), PMC7181467, April 2020. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22792781, Pregna-1,4,16-triene-3,20-dione derivatives." PubChem, 2021. URL:[Link]
Sources
Validating the Purity of Pregna-1,4,16-triene-3,20-dione Using USP Standards: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
Pregna-1,4,16-triene-3,20-dione (PTD) and its fluorinated derivatives (e.g., 9-fluoro-11,21-dihydroxy-16-methyl-pregna-1,4,16-triene-3,20-dione) are critical intermediates in the synthesis of potent glucocorticoids such as dexamethasone, betamethasone, and triamcinolone acetonide. Because steroid synthesis relies on complex microbial biotransformations (such as 11β-hydroxylation via Rhizopus arrhizus) and multi-step organic reactions, structurally similar impurities frequently co-elute.
Unmanaged impurities can compromise API efficacy, patient safety, and regulatory compliance[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the gold-standard United States Pharmacopeia (USP) HPLC-UV methodology against an orthogonal UHPLC-MS/MS approach. By understanding the causality behind these techniques, laboratories can implement self-validating systems that ensure absolute confidence in product release.
The Causality of Method Selection
Steroid impurity profiling presents a unique mechanistic challenge: the rigid tetracyclic backbone of these molecules yields nearly identical UV spectra across different derivatives.
-
Why USP-Compendial HPLC-UV? The USP prescribes HPLC with UV detection because it offers unmatched reproducibility, robustness, and inter-laboratory transferability for routine lot release. By utilizing highly characterized USP Reference Standards (e.g., Triamcinolone Acetonide Related Compound C), we establish a definitive baseline for relative response factors (RRF).
-
Why Orthogonal UHPLC-MS/MS? While HPLC-UV is the standard for quantitation, it lacks the specificity to identify unknown degradants or resolve perfectly co-eluting isomers. We employ UHPLC-MS/MS as an orthogonal technique. The mass spectrometer acts as a self-validating detector, confirming that the peak integrated in the UV chromatogram is indeed the target mass and not a hidden impurity.
Experimental Workflow & Self-Validating Systems
To ensure trustworthiness, every analytical run must be a self-validating system. This is achieved by bracketing unknown samples with USP Reference Standards. If the retention time drifts by >2% or the peak area relative standard deviation (RSD) exceeds 1.0%, the system automatically flags the run as invalid.
Fig 1. Orthogonal workflow for steroid purity validation using USP standards vs. MS/MS.
Step-by-Step Methodologies
Method A: USP-Compendial HPLC-UV (The Routine Standard)
This method is optimized for quantitative accuracy and regulatory compliance[1].
-
Standard Preparation: Dissolve the USP Reference Standard (e.g., Triamcinolone Acetonide Related Compound C) in HPLC-grade methanol to a precise concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh the Pregna-1,4,16-triene-3,20-dione sample and dissolve it in the same diluent to match the standard concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: Water:Acetonitrile (60:40 v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Causality: Why 240 nm? The Δ1,4-3-ketosteroid chromophore inherent to the PTD backbone exhibits an absorption maximum at ~240 nm. This wavelength maximizes the signal-to-noise ratio for the target compound while minimizing background interference from non-conjugated solvent impurities.
-
-
System Suitability (Self-Validation): Ensure the resolution ( Rs ) between PTD and its closest eluting impurity (e.g., the 16α-methyl epimer) is > 2.0.
Method B: Orthogonal UHPLC-MS/MS (The High-Resolution Alternative)
This method is utilized for structural elucidation and trace-level impurity profiling[2].
-
Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50) containing 0.1% Formic Acid.
-
Chromatographic Conditions:
-
Column: Sub-2 µm C18, 100 mm × 2.1 mm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Causality: Why Formic Acid? While HPLC-UV relies on neutral pH to maintain column longevity, LC-MS requires efficient ionization. Adding 0.1% formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]+ state, exponentially increasing the sensitivity of the electrospray ionization (ESI) source.
-
-
Detection: Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition (e.g., m/z 375.1 → 355.1 for the loss of HF in fluorinated derivatives).
Comparative Performance Data
The following table summarizes the quantitative performance of both methodologies when validating the purity of Pregna-1,4,16-triene-3,20-dione derivatives.
| Analytical Parameter | USP-Compendial HPLC-UV | Orthogonal UHPLC-MS/MS | Scientific Causality / Impact |
| Primary Application | Routine lot release & QA/QC | Structural elucidation & trace profiling | UV provides robustness; MS provides specificity. |
| Limit of Quantitation (LOQ) | ~0.05% (500 ppm) | ~0.001% (10 ppm) | ESI-MS/MS eliminates background noise via MRM filtering. |
| Resolution ( Rs ) | > 2.0 (Critical pairs) | > 1.5 (Mass-resolved) | Sub-2 µm particles in UHPLC increase theoretical plates. |
| Linearity ( R2 ) | > 0.999 (Broad dynamic range) | > 0.995 (Detector saturation limits) | UV detectors possess a wider linear dynamic range than ion multipliers. |
| Self-Validation Mechanism | Relies on strict retention time matching | Confirms m/z and isotopic distribution | MS/MS prevents false positives from co-eluting non-target chromophores. |
Conclusion
Validating the purity of complex steroid intermediates like Pregna-1,4,16-triene-3,20-dione requires a deliberate, scientifically grounded approach. While UHPLC-MS/MS provides the critical structural elucidation necessary during early-phase development and forced degradation studies, the USP-guided HPLC-UV method remains the bedrock of commercial batch release due to its linearity and robustness. By integrating both into a self-validating workflow, laboratories can guarantee the integrity of their final API synthesis.
References
-
[3] Pregna-1,4,16-triene-3,20-dione aldrich - sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsBwPZpajbL-f6Ucrz0JfnaLamKGUNDVUfN6vd0y_0DgsqVlsVip6dASb6nXWRSUHtjgChg7d28OYSa8I2VKdXRK2seT5uwG8fs9MCkVDW4xRWEm6YljlNzzMk5E2lrgKpKMZFPr2cCVHKpw4WxPEUmeAkaPOKC3QOuOO3UVPPaRu8s9XsBumlSPO6X9oVGnNXUmKGCL1N37IlFnguFyQoQL9O7xcBw-u35lcPO1InTVLEyP8TOZHUo0KREiIsjhq6J0RA4MgGgzeT0xEbtPnWlMwN0Ei1lPsOQQUtZptdhisLvOFgG_9xO2r5krA6lk4n0JW4QdxHY91R7_WZVG-_VM9uV0g=]
-
[4] Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta) - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYkcTWQrc-OOHMenRWauWxQ0QQSMfytdduQhKdq7fK96JTic4EYy5DvB7O3GX_-axlRuglq2P2m1coAf-43peuk1aLr_YC-GGq-dj1xzYbvZRoY4cp7akS49tekzPQFu0kY3W]
-
9-fluoro-11-17-21-trihydroxy-16-methyl pregna-1-4-diene-3-20-dione - sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYs9N3KHaQw6EQC6feIAkLfSSb9xazIUCw4_GJihPoqdpw5pIfTHYMC1JACrp8uEcGHP93zZy5qOoRwMHTp6g3TKa2ys2iP1MGF4jSt2M0AtHLWn4qw8MZ6xd5r64MTHoQvSEHP-oQAMD19oiTn845gTWAGrk3UdVgDRHbXc5ZhOUn0_Vbe7I81oVewGeNpXF4Y9palnWQwag4BTAf8Qcep_Kp9u7U0x9aV6bgrBwxrGEtPOBOgASx3dQiuCZpnxNK4CFYxZEvxXgyvOzpaKcmL3UXm7Rxe_2Rj8IrxAc-vb2v6YXsAE4Kg9H2xEIYtw5LtgDBUkFGkCCOnI0Uk73b1wBV71s2VLOY4CVQNsmxY3i_T440DhGFJPAndaRb2i5EyctYkcwFY0LDtOE9Vg=]
-
[2] 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20 ... - lgcstandards.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHincs0E59WsbswB16t0kpYJWPV7kn_gdP6O0WnVYcqbMwOKbe2v81-QMYtITiSQc9GsTjZxxbqH3tzMRW80E-NOrsSMsoyb9dPJghYHhcY-H9iiwnJmZhQ1bnOSUtZuPFRdzcMF35lYo3-smw58QhAlTYuYqNx5L7wZLLZAZ978hoV0Zu1z78wuax3gpA2OAQfoXVPi-_lumqhlcYTWOiXjt8uXDLF0OJbnAvWQQzObzrKBd-wyepC7cQfxn2G42TRxJ21E3LtWM83nNkPpNEzWfD89rQ1utJDzHN1mlvSxWlAMfW-_9ZjqjAo_BSrncSbOaj]
-
[1] Discover Impurity Reference Standards from USP - usp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4kmcWgzdhwYGqDq7WQAiQMK4EbftuZp5j5fCedUqpeYTkJXaxET7HMY-P2SWINKh8yiJsExSymZdTX3FYRPoJAcUQF4XEzj6sGXWZXedmvheFGSNATUkW3Lk3GKvI2wNxJHpM-zwNiLmPzHmE]
Sources
- 1. usp.org [usp.org]
- 2. 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl Propanoate (Betamethasone 21-Propionate) [lgcstandards.com]
- 3. Pregna-1,4,16-triene-3,20-dione aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | 59860-99-0 | Benchchem [benchchem.com]
Comprehensive Comparison Guide: FTIR Sampling Techniques for the Characterization of the Pregna-1,4,16-triene Steroidal System
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.
Executive Summary
The pregna-1,4,16-triene-3,20-dione system is a highly functionalized steroidal framework that serves as a critical intermediate in the synthesis of high-value halogenated corticosteroids, such as dexamethasone and prednisolone[1]. Characterizing this tetracyclic backbone requires precise analytical techniques to resolve the complex network of conjugated double bonds (Δ1, Δ4, Δ16) and distinct carbonyl groups (C3 and C20).
This guide provides an objective, data-driven comparison of the two primary Infrared (IR) spectroscopy methodologies used for steroidal characterization: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By examining the causality behind spectral shifts and protocol choices, this guide empowers researchers to select the optimal workflow for structural validation.
Mechanistic Background: The 1,4,16-Triene System
The structural complexity of the 1,4,16-triene system arises from its extensive conjugation, which directly impacts its vibrational modes in IR spectroscopy [2].
-
A-Ring Conjugation: The cross-conjugated Δ1,4-diene-3-one system delocalizes electron density, significantly lowering the C3 carbonyl stretching frequency compared to an isolated ketone.
-
D-Ring Conjugation: The Δ16 double bond conjugates with the C20 carbonyl, creating a secondary conjugated system that must be resolved independently from the A-ring.
Because the C=C stretching frequencies (~1600–1640 cm⁻¹) and the conjugated C=O frequencies (~1660–1685 cm⁻¹) are highly clustered, the choice of IR sampling technique dictates the resolution and accuracy of the structural assignment.
Figure 1: Conjugation pathways in the 1,4,16-triene system and their corresponding IR vibrational frequency shifts.
Technology Comparison: ATR-FTIR vs. Transmission (KBr)
When evaluating the 1,4,16-triene system, the choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the spectral data due to underlying optical physics.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an internal reflection element (typically Diamond or ZnSe). The IR beam generates an evanescent wave that penetrates the sample (typically 0.5 to 2 µm deep).
-
The Expert Insight: Because the depth of penetration ( dp ) is directly proportional to the wavelength ( λ ), peaks at lower wavenumbers appear artificially stronger than those at higher wavenumbers. Furthermore, anomalous dispersion at strong absorption bands (like the intense C=O stretches) can cause asymmetric peak shapes and shifts of 2–5 cm⁻¹ to lower wavenumbers compared to transmission data.
Transmission FTIR (KBr Pellet)
The sample is ground with IR-transparent Potassium Bromide (KBr) and pressed into a solid disk.
-
The Expert Insight: While KBr provides superior peak symmetry and adheres strictly to the Beer-Lambert law, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and, critically, an H-O-H bending mode at ~1640 cm⁻¹. This water bending mode directly overlaps with the Δ1, Δ4, and Δ16 C=C stretching frequencies of the triene system , potentially masking crucial structural data if the pellet is not prepared in a rigorously dry environment.
Comparative Experimental Data
The following table summarizes the quantitative spectral data for a standard pregna-1,4,16-triene-3,20-dione sample analyzed via both methods.
| Vibrational Mode | Expected Range (cm⁻¹) | ATR-FTIR (Diamond) Result | Transmission (KBr) Result | Analytical Notes |
| C20 C=O Stretch | 1670 – 1685 | 1678 cm⁻¹ | 1682 cm⁻¹ | ATR shows a ~4 cm⁻¹ red-shift due to anomalous dispersion. |
| C3 C=O Stretch | 1655 – 1670 | 1658 cm⁻¹ | 1661 cm⁻¹ | Distinctly resolved from C20 in both methods. |
| C=C Stretches | 1600 – 1640 | 1605, 1622 cm⁻¹ | 1606, 1624 cm⁻¹ (Broadened) | KBr shows broadening due to overlapping H-O-H bending (~1640 cm⁻¹). ATR provides superior resolution here. |
| C-H (Aliphatic) | 2850 – 2960 | 2930 cm⁻¹ (Weak) | 2935 cm⁻¹ (Strong) | ATR peak intensity is reduced at high wavenumbers due to shallow penetration depth. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in quality control check.
Figure 2: Parallel FTIR analytical workflow ensuring cross-validation of spectral data.
Protocol A: ATR-FTIR Analysis
-
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely.
-
Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background energy profile shows no contamination peaks, particularly in the 1700-1600 cm⁻¹ region.
-
Sample Application: Place ~2 mg of the pregna-1,4,16-triene powder onto the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 psi). Causality: Insufficient pressure leads to poor optical contact and weak signal; excessive pressure can crush the crystal or induce pressure-induced polymorphic shifts in the steroid.
-
Acquisition & Correction: Collect 64 scans. Apply an Advanced ATR Correction algorithm (assuming a refractive index of 1.5 for organic steroids) to normalize peak intensities against wavelength dependence.
Protocol B: Transmission FTIR (KBr Pellet)
-
Material Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours prior to use. Keep in a desiccator.
-
Milling: Weigh ~1 mg of the steroidal sample and ~100 mg of dry KBr. Grind together in an agate mortar for exactly 2 minutes. Causality: Over-grinding can induce polymorphic changes or amorphization of the steroid; under-grinding leads to the Christiansen effect (asymmetric scattering baselines).
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent disk.
-
Acquisition: Mount the pellet and collect 64 scans at 4 cm⁻¹ resolution against an empty beam background.
-
Validation Check: Inspect the baseline at 3400 cm⁻¹ and 1640 cm⁻¹. If absorbance at 1640 cm⁻¹ exceeds 0.05 AU in a blank KBr pellet, discard the sample and re-prep, as water contamination will obscure the triene C=C peaks.
Conclusion & Recommendations
For the routine characterization of the pregna-1,4,16-triene system , ATR-FTIR is the superior technique . While transmission FTIR (KBr) provides excellent adherence to the Beer-Lambert law for quantitative work, the inherent risk of KBr absorbing moisture introduces an unacceptable variable in the critical 1600–1650 cm⁻¹ region. Because the defining features of the 1,4,16-triene system (the Δ1, Δ4, and Δ16 C=C stretches) reside exactly in this window, the non-destructive, moisture-independent nature of diamond ATR-FTIR ensures a higher fidelity of structural validation.
Researchers scaling up the synthesis of these corticosteroid intermediates from phytosterols [1] should rely on ATR-FTIR combined with software-driven ATR correction to accurately monitor the 1(2)-dehydrogenation and 16-dehydrogenation steps without the artifacts introduced by KBr matrices.
References
-
Luu, D. H., Savinova, T. S., Kazantsev, A. V., Fokina, V. V., & Donova, M. V. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Chemistry.[Link]
Safety Operating Guide
Pregna-1,4,16-triene-3,20-dione proper disposal procedures
Operational Guide: Proper Disposal and Decontamination of Pregna-1,4,16-triene-3,20-dione and Its Derivatives
Introduction & Chemical Context
Pregna-1,4,16-triene-3,20-dione and its functionalized derivatives (such as 9-fluoro-11,21-dihydroxy-16-methyl-pregna-1,4,16-triene-3,20-dione) are foundational steroidal intermediates utilized in the synthesis of highly potent glucocorticoids like betamethasone and dexamethasone[1]. Because these molecules are engineered to interact with the glucocorticoid receptor (GR) at trace concentrations, they possess profound and persistent biological activity[1].
From a laboratory safety and environmental health perspective, the disposal of this class of compounds presents a rigorous challenge. The rigid cyclopentanoperhydrophenanthrene (steroid) ring system is environmentally persistent. Regulatory classifications explicitly flag these compounds with hazard codes H361 (Suspected of damaging fertility or the unborn child) and H412 (Harmful to aquatic life with long-lasting effects)[2].
Conventional waste neutralization is insufficient. The causality behind our strict disposal strategy is rooted in thermodynamics: complete mineralization of the steroid nucleus requires high activation energy. If the ring is not fully cleaved, partially degraded endocrine-disrupting fragments will be released into the ecosystem.
Mandatory Visualization: Waste Routing & Degradation Pathway
Figure 1: Decision matrix and degradation workflow for steroidal API waste.
High-Temperature Incineration (Solid and Solvent Waste)
The Causality: The thermal destruction of complex pharmaceutical intermediates requires temperatures significantly higher than standard municipal waste processing to break the carbon-carbon bonds of the steroid framework[3]. Furthermore, many Pregna-1,4,16-triene-3,20-dione derivatives contain halogens (such as fluorine at the C-9 position). When combusted, these yield hydrofluoric (HF) or hydrobromic (HBr) acids. Therefore, incineration must be coupled with alkaline gas scrubbing to prevent corrosive and toxic atmospheric emissions[4].
Protocol A: Self-Validating Incineration Workflow
-
Segregation & Containment: Collect all solid API waste (off-spec powder, contaminated HEPA filters, nitrile gloves) in UN-rated, chemically compatible, sealable drums. Label explicitly as "Halogenated Steroidal Waste - Endocrine Disruptor."
-
Thermal Oxidation: Inject the waste into a rotary kiln incinerator. The primary combustion chamber must operate between 820°C and 1200°C[4]. For halogenated derivatives, maintain the secondary combustion chamber at >1100°C with a minimum residence time of 2.0 seconds to ensure >99.99% Destruction and Removal Efficiency (DRE).
-
Acid Gas Scrubbing: Route exhaust gases through a wet scrubber utilizing a 5-10% Sodium Hydroxide (NaOH) solution. This chemically neutralizes HF/HBr byproducts into harmless salts.
-
System Validation (Self-Validating Step): Continuously monitor the scrubber effluent pH (maintain > 7.5). Perform Total Organic Carbon (TOC) analysis on the residual bottom ash. Ash TOC must be verified at <3% before the residue can be released to a secure industrial landfill[3].
Advanced Oxidation Processes (Aqueous Effluents)
The Causality: Equipment wash-water and aqueous mother liquors often contain trace amounts of Pregna-1,4,16-triene-3,20-dione. Traditional biological wastewater treatment (activated sludge) is highly ineffective at degrading the rigid steroid ring and can lead to the accumulation of active metabolites in the environment. Advanced Oxidation Processes (AOP) generate hydroxyl radicals (•OH) that aggressively attack the 1,4,16-triene double-bond system, permanently cleaving the ring and eliminating receptor-binding affinity.
Protocol B: AOP Decontamination Workflow
-
Pre-treatment: Filter the aqueous waste through a 1.0 µm membrane to remove suspended solids that could scatter UV light. Adjust the pH to 3.0–4.0 using H₂SO₄ if utilizing Fenton's reagent, or maintain at pH 7.0 for O₃/H₂O₂ systems.
-
Oxidation Execution: Dose the effluent with Hydrogen Peroxide (H₂O₂) at a 10:1 molar ratio relative to the estimated Chemical Oxygen Demand (COD). Expose the solution to high-intensity UV-C (254 nm) irradiation for a minimum contact time of 120 minutes.
-
System Validation (Self-Validating Step): Quench a sample of the treated effluent with sodium thiosulfate. Analyze the sample via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The effluent is only cleared for environmental discharge when the specific Pregna-1,4,16-triene-3,20-dione concentration falls below the Limit of Detection (LOD, strictly <10 ng/L).
Quantitative Disposal Parameters
To ensure operational compliance and safety, adhere to the following validated parameters for the destruction of Pregna-1,4,16-triene-3,20-dione waste streams:
| Waste Stream | Preferred Method | Critical Control Parameters | Target Destruction Efficiency (DRE) | Post-Treatment Verification |
| Solid API / Contaminated PPE | Rotary Kiln Incineration | Temp: 1000–1200°C, Residence Time: >2 sec | > 99.99% | Ash TOC analysis (<3%) |
| Halogenated Organic Solvents | Liquid Injection Incineration | Temp: >1100°C, Alkaline Scrubber Active | > 99.99% | CEMS for HF/HCl emissions |
| Aqueous Wash Water | Advanced Oxidation (UV/H₂O₂) | pH: 3.0–7.0, UV Dose: >400 mJ/cm² | > 99.00% (Ring Cleavage) | LC-MS/MS (LOD < 10 ng/L) |
References
-
PubChem. "(11beta)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione" (Hazard Classifications and Chemical Properties). National Center for Biotechnology Information. 2
-
Benchchem. "Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)" (Biological Activity and Glucocorticoid Receptor Binding). 1
-
MDPI. "A Mini-Review on Safe Treatment and Valorization of Salt Waste in Chemical Production Processes in China" (Incineration parameters for pharmaceutical intermediates). 3
-
NIH / Toxicological Profile. "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL" (Standardized thermal destruction temperatures for chemical intermediates). 4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
